Methyl undecanoate-d21
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
221.45 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
XPQPWPZFBULGKT-RQTTZOOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Methyl Undecanoate-d21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl undecanoate-d21, a deuterated form of methyl undecanoate. This isotopically labeled compound serves as a valuable internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in pharmacokinetic and metabolic studies.[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled compound.
Physicochemical Properties
A summary of the key physicochemical properties of both Methyl undecanoate and its deuterated analog, this compound, is presented in Table 1. This data is essential for understanding the behavior of the compound in various analytical and experimental settings.
| Property | Methyl Undecanoate | This compound |
| CAS Number | 1731-86-8[2] | 1219804-96-2[3] |
| Molecular Formula | C₁₂H₂₄O₂[2] | C₁₂H₃D₂₁O₂[3] |
| Molecular Weight | 200.32 g/mol [2] | 221.45 g/mol |
| Appearance | Colorless to pale yellow liquid | Not specified, expected to be a colorless liquid |
| Boiling Point | 247-249 °C | Not specified, expected to be similar to the non-deuterated form |
| Density | 0.872 g/mL at 25 °C | Not specified, expected to be slightly higher than the non-deuterated form |
| Refractive Index | n20/D 1.429 | Not specified, expected to be similar to the non-deuterated form |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on standard organic chemistry principles and the commercial availability of the deuterated starting material, the most logical and common synthetic route is the acid-catalyzed esterification of Undecanoic acid-d21 with methanol (B129727).
Proposed Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from the deuterated carboxylic acid.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the common methods for Fischer esterification. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Materials:
-
Undecanoic acid-d21
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Undecanoic acid-d21 in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H NMR, ¹³C NMR, and ²H NMR would provide complementary information.
-
¹H NMR: Due to the extensive deuteration of the undecanoyl chain, the ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The most prominent signal would be from the non-deuterated methyl ester group (-OCH₃). Any residual proton signals on the fatty acid chain would indicate incomplete deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all twelve carbon atoms. The chemical shifts are not significantly affected by deuteration, but the signals for deuterated carbons will appear as multiplets due to C-D coupling and will have lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration. Each chemically distinct deuterium atom will give rise to a signal, confirming the isotopic labeling pattern.
Expected ¹H and ¹³C NMR Data (Based on non-deuterated analog):
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) (Non-deuterated) | ¹³C Chemical Shift (ppm, CDCl₃) (Non-deuterated) | Expected in this compound |
| -CH ₃ (terminal) | ~0.88 (t) | ~14.1 | Signal absent in ¹H NMR |
| -(CH ₂)₈- | ~1.26 (m) | ~22.7, 25.0, 29.1, 29.2, 29.3, 29.4, 31.9 | Signals absent in ¹H NMR |
| -CH ₂-COO- | ~2.30 (t) | ~34.1 | Signal absent in ¹H NMR |
| -O-CH ₃ | ~3.67 (s) | ~51.4 | Prominent singlet in ¹H NMR |
| C =O | - | ~174.3 | Signal present in ¹³C NMR |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which is critical for confirming the isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of fatty acid methyl esters. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺) peak at m/z 221, corresponding to the mass of the deuterated molecule. The fragmentation pattern would be similar to that of the non-deuterated analog, but with fragment ions shifted by the mass of the incorporated deuterium atoms. The isotopic purity can be assessed by the relative intensities of the molecular ions of the fully deuterated species and any partially deuterated or non-deuterated species present.
Expected Key Mass Spectral Fragments:
| Fragment | Non-deuterated (m/z) | Expected for -d21 (m/z) |
| [M]⁺ | 200 | 221 |
| [M-31]⁺ (-OCH₃) | 169 | 190 |
| [M-43]⁺ (-C₃H₇) | 157 | Not directly comparable |
| McLafferty rearrangement | 74 | 74 (if the ester group is not deuterated) |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Conclusion
References
"physical and chemical properties of Methyl undecanoate-d21"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical methodologies for Methyl undecanoate-d21. This deuterated fatty acid methyl ester is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of Methyl undecanoate. While specific experimental data for the deuterated compound is limited, its physical properties are predicted to be very similar to its non-deuterated counterpart, with the key difference being its molecular weight.
Table 1: Physical and Chemical Properties of Methyl Undecanoate and this compound
| Property | Methyl Undecanoate | This compound |
| CAS Number | 1731-86-8[1] | 1219804-96-2[2] |
| Molecular Formula | C12H24O2[1] | C12D21H3O2[3] |
| Molecular Weight | 200.32 g/mol [1] | 221.45 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Melting Point | -10 °C[4] | - |
| Boiling Point | 247-249 °C[4] | - |
| Density | 0.872 g/mL at 25 °C[4] | - |
| Refractive Index | 1.429 at 20 °C[4] | - |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water.[4] | - |
Synthesis
The synthesis of Methyl undecanoate is primarily achieved through the acid-catalyzed esterification of undecanoic acid with methanol.[5] The deuterated analogue, this compound, is synthesized using deuterated undecanoic acid.
Applications in Research and Drug Development
This compound serves as a valuable internal standard in analytical chemistry.[6] Its key applications include:
-
Quantitative Analysis: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of lipids and other metabolites in complex biological samples.[6]
-
Tracer Studies: Employed as a tracer in metabolic studies to investigate the fate of fatty acids in biological systems.[6]
-
Pharmacokinetic Studies: The incorporation of stable isotopes like deuterium (B1214612) can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[6]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[7] The following is a general protocol that can be adapted for specific applications.
1. Sample Preparation:
-
Dissolve a known amount of the sample containing the analyte and the internal standard (this compound) in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.[7]
-
If necessary, perform derivatization to convert non-volatile compounds into more volatile derivatives.
-
Transfer the solution to a GC vial.
2. GC-MS Instrumentation and Parameters:
-
GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or HP-INNOWax), is suitable for the separation of fatty acid methyl esters.[7] A typical column dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Inlet Temperature: 250 °C to ensure efficient volatilization of the sample.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used for generating reproducible mass spectra.[7]
-
Mass Scan Range: 40 - 350 m/z to cover the expected molecular ion and fragment ions.[7]
3. Data Analysis:
-
Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.
-
Quantify the analyte by comparing the peak area of the analyte to the peak area of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[5] For Methyl undecanoate, 1H NMR and 13C NMR spectra provide detailed information about the molecular structure. In the case of this compound, the absence of proton signals in the deuterated positions of the 1H NMR spectrum confirms the isotopic labeling.
Visualizations
Caption: Experimental workflow for the quantitative analysis of lipids using GC-MS with an internal standard.
Caption: Synthesis of this compound via acid-catalyzed esterification.
References
- 1. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1219804-96-2 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 1219804-96-2 | LGC Standards [lgcstandards.com]
- 4. methyl undecanoate [chembk.com]
- 5. Methyl undecanoate | 1731-86-8 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of Methyl Undecanoate-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl undecanoate-d21. Due to the limited availability of specific stability data for the deuterated form, this guide draws upon information available for its non-deuterated analogue, methyl undecanoate, and general principles for fatty acid methyl esters (FAMEs).
Introduction
This compound is the deuterium-labeled form of methyl undecanoate[1][2][3]. It is a fatty acid methyl ester (FAME) utilized in various analytical applications, often as an internal standard in gas-liquid chromatography[2][4][5]. The stability of such isotopically labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the key considerations for maintaining the integrity of this compound during storage and handling.
Chemical Properties
A summary of the relevant chemical and physical properties of the non-deuterated methyl undecanoate is provided below. These properties are expected to be very similar for the deuterated version.
| Property | Value | References |
| Molecular Formula | C12H3D21O2 | [2] |
| Molecular Weight | ~221.45 g/mol | [2] |
| Appearance | Neat liquid | [6][7] |
| Density | 0.872 g/mL at 25 °C | [6][7] |
| Boiling Point | 247-249 °C | [8] |
| Melting Point | -10 °C | [8] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [6][7][9] |
| Solubility | Soluble in ethanol (B145695) and ether. Insoluble in water. | [8] |
Stability Profile
Key Factors Affecting Stability:
-
Oxidation: Unsaturated fatty acid methyl esters are susceptible to autoxidation[10]. While methyl undecanoate is a saturated FAME, oxidative degradation can still occur over long-term storage, especially in the presence of oxygen. One study on FAMEs found that storage under vacuum is the most effective condition for preventing oxidation, followed by refrigeration[11].
-
Hydrolysis: As an ester, methyl undecanoate can be susceptible to hydrolysis, breaking down into undecanoic acid and methanol. This process is accelerated by the presence of strong acids, bases, and moisture.
-
Thermal Decomposition: Studies on FAMEs have shown that they are generally thermally stable. For instance, FAMEs have been found to be stable up to 325 °C in supercritical methanol[12]. However, prolonged exposure to high temperatures should be avoided.
-
Light: Exposure to light, particularly UV light, can promote photo-oxidative degradation.
Recommended Storage Conditions
Based on the available information for methyl undecanoate and general best practices for FAMEs, the following storage conditions are recommended to ensure the long-term stability of this compound. It is crucial to consult the Certificate of Analysis provided by the supplier for any specific storage instructions[2].
| Parameter | Recommendation | Rationale | References |
| Temperature | -20°C for long-term storage. Room temperature for short-term use. | Cold temperatures slow down degradation reactions. Conflicting information exists, with some sources suggesting room temperature is adequate. | [6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. | [11] |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass vials). | To prevent exposure to moisture, oxygen, and light. | [8][9] |
| Moisture | Store in a dry place. | To prevent hydrolysis. | [8] |
Experimental Protocols for Stability Testing
A formal stability testing program is essential to determine the shelf-life and optimal storage conditions for this compound. The following is a generalized protocol based on established guidelines for stability testing of active substances[13].
Objective: To assess the stability of this compound under various environmental conditions over time.
Materials:
-
Multiple batches of this compound.
-
Appropriate primary packaging (e.g., amber glass vials with inert-lined caps).
-
Stability chambers with controlled temperature and humidity.
-
Validated analytical method for purity and degradation product analysis (e.g., Gas Chromatography with Mass Spectrometry - GC-MS).
Methodology:
-
Initial Analysis (Time Zero): Perform a comprehensive analysis of the initial batches to determine the baseline purity and impurity profile.
-
Sample Storage: Store aliquots of the samples in the intended primary packaging under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Stress Conditions: Include exposure to light (photostability), extreme temperatures, and different pH values (in solution) to understand potential degradation pathways[13].
-
-
Time Points for Testing:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance (e.g., color, clarity).
-
Purity (assay).
-
Degradation products.
-
Any other relevant physical or chemical properties.
-
-
Data Analysis: Evaluate any changes in purity and the levels of degradation products over time. Determine the rate of degradation and establish a shelf-life based on the acceptable limits of degradation.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.
References
- 1. This compound | CAS 1219804-96-2 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1219804-96-2 | LGC Standards [lgcstandards.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Methyl undecanoate | 1731-86-8 | Benchchem [benchchem.com]
- 6. 十一酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl undecanoate analytical standard 1731-86-8 [sigmaaldrich.com]
- 8. parchem.com [parchem.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl undecanoate-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Methyl undecanoate-d21, a deuterated internal standard crucial for quantitative studies in various scientific disciplines. This document outlines the expected fragmentation pathways under electron ionization (EI) mass spectrometry, presents quantitative data in a clear tabular format, and provides detailed experimental protocols for the analysis of fatty acid methyl esters (FAMEs).
Introduction to this compound in Mass Spectrometry
This compound is the deuterated form of Methyl undecanoate, where 21 hydrogen atoms on the undecanoate chain have been replaced by deuterium (B1214612). This isotopic labeling makes it an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its distinct mass shift from the endogenous, unlabeled compound allows for precise and accurate quantification in complex biological matrices. Understanding its fragmentation pattern is essential for developing robust analytical methods and for interpreting mass spectral data correctly.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented spectrum of its unlabeled counterpart, Methyl undecanoate, and the established principles of mass spectrometry for fatty acid methyl esters.
The mass spectrum of unlabeled Methyl undecanoate (C12H24O2, Molecular Weight: 200.32 g/mol ) is characterized by several key fragments. The deuterated analogue, this compound (C12H3D21O2, Molecular Weight: approx. 221.45 g/mol ), is expected to exhibit a similar fragmentation pattern, with mass shifts corresponding to the number of deuterium atoms retained on each fragment.
Key Fragmentation Pathways:
-
Alpha (α) Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For methyl esters, this can result in the loss of the methoxy (B1213986) group (-OCH3) or the alkyl chain.
-
McLafferty Rearrangement: A characteristic fragmentation for long-chain esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond.
-
Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the deuterated alkyl chain, leading to a series of characteristic ions.
The following diagram illustrates the predicted primary fragmentation pathway of the this compound molecular ion.
Caption: Predicted major fragmentation pathways for this compound.
Quantitative Data of Predicted Mass Spectrum
The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The m/z values are calculated based on the fragmentation of the unlabeled compound with the corresponding mass shifts due to deuteration. The relative abundance is an estimation based on the typical fragmentation patterns of FAMEs.
| Predicted m/z | Predicted Relative Abundance (%) | Ion Formula (Predicted) | Fragmentation Pathway |
| 221 | 5 | [C12H3D21O2]+• | Molecular Ion (M+) |
| 188 | 15 | [C11D21O]+ | Loss of methoxy radical (•OCH3) |
| 98 | 40 | [C4H3D7O2]+ | Cleavage at C4-C5 |
| 81 | 100 | [C3H3D5O2]+• | McLafferty Rearrangement |
| 62 | 30 | [CH3OC(O)]+ | Alpha cleavage |
Experimental Protocols for FAME Analysis by GC-MS
The analysis of fatty acids by GC-MS typically requires a derivatization step to convert them into their more volatile methyl esters.
A. Sample Preparation and Derivatization
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Saponification: The extracted lipids are saponified using a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide to yield free fatty acid salts.
-
Esterification: The free fatty acids are converted to FAMEs by heating with a derivatizing agent such as 14% boron trifluoride in methanol or 5% HCl in methanol.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or heptane.
-
Internal Standard: A known amount of this compound is added to the sample prior to extraction to serve as an internal standard for quantification.
The following diagram outlines the general workflow for FAME analysis.
Caption: Workflow for the analysis of fatty acid methyl esters.
B. GC-MS Instrumentation and Conditions
A typical GC-MS setup for FAME analysis is detailed in the table below.
| Parameter | Typical Value/Condition |
| Gas Chromatograph | |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., wax-type) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Conclusion
The predictable and distinct fragmentation pattern of this compound, characterized by significant mass shifts from its unlabeled form, makes it an ideal internal standard for the quantitative analysis of fatty acids. By understanding its mass spectral behavior and employing robust and validated experimental protocols, researchers can achieve high levels of accuracy and precision in their analytical workflows. This guide provides the foundational knowledge for the effective use of this compound in mass spectrometry-based research.
A Technical Guide to the Natural Abundance of Isotopes in Methyl Undecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of methyl undecanoate, a fatty acid methyl ester (FAME). This document details the theoretical isotopic distribution, outlines the key experimental protocols for its determination, and presents a logical workflow for such analyses. This information is crucial for researchers in fields such as metabolomics, food authentication, and drug development where understanding isotopic composition is of paramount importance.
Introduction
Methyl undecanoate (C12H24O2) is the methyl ester of undecanoic acid.[1][2][3][4][5] Like all naturally occurring organic molecules, it is composed of a mixture of stable isotopes of its constituent elements: carbon, hydrogen, and oxygen. The precise ratio of these isotopes can provide valuable information about the compound's origin, synthetic pathway, and metabolic fate. This guide serves as a technical resource for professionals requiring a deeper understanding of the isotopic composition of this molecule at natural abundance.
Data Presentation: Isotopic Abundance of Methyl Undecanoate
The natural abundance of isotopes for an element is the percentage of each isotope as it is found in a natural sample. For methyl undecanoate, with the molecular formula C12H24O2, the overall isotopic distribution is a composite of the natural abundances of carbon, hydrogen, and oxygen isotopes. The following tables summarize the accepted natural abundances of the stable isotopes of these elements and the calculated theoretical isotopic distribution for the most abundant isotopologues of methyl undecanoate.
Table 1: Natural Abundance of Stable Isotopes of Constituent Elements
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Calculated Theoretical Isotopic Distribution for Methyl Undecanoate (C12H24O2)
This table presents the theoretical relative abundance of the most common isotopologues of methyl undecanoate, calculated based on the natural abundances of the constituent isotopes. The "M" peak represents the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁶O).
| Isotopologue | Description | Theoretical Relative Abundance (%) |
| M | All ¹²C, ¹H, ¹⁶O | 100.00 |
| M+1 | One ¹³C or one ²H or one ¹⁷O | 13.25 |
| M+2 | Two ¹³C, one ¹⁸O, etc. | 0.94 |
Note: These are theoretical values. The actual measured abundances may vary slightly due to isotopic fractionation during natural processes.
Experimental Protocols
The determination of the natural isotopic abundance of compounds like methyl undecanoate is primarily achieved through two powerful analytical techniques: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is the most common and precise method for determining the bulk isotopic composition of specific organic compounds in a mixture.
1. Sample Preparation:
-
Lipid Extraction: Lipids are first extracted from the sample matrix using a solvent system, a common method being the Folch extraction which uses a chloroform:methanol (B129727) mixture.
-
Transesterification: The extracted fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs). This is a crucial step to make the molecules volatile for GC analysis. A common method involves heating the lipid extract with a reagent like methanol in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium methoxide).
2. GC Separation:
-
The FAME mixture is injected into a gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the different FAMEs based on their boiling points and interactions with the stationary phase. Methyl undecanoate will elute at a specific retention time.
3. Combustion/Pyrolysis:
-
As each separated compound elutes from the GC column, it is directed into a high-temperature reactor.
-
For δ¹³C analysis: The compound is combusted in the presence of an oxidant (e.g., copper oxide) to convert all carbon into carbon dioxide (CO₂).
-
For δ²H analysis: The compound is pyrolyzed in a high-temperature ceramic tube to produce hydrogen gas (H₂).
4. Isotope Ratio Mass Spectrometry:
-
The resulting gas (CO₂ or H₂) is introduced into the ion source of the mass spectrometer.
-
The gas molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.
-
For CO₂, the mass spectrometer measures the ratios of the masses 45/44 (¹³CO₂) and 46/44 (¹²C¹⁸O¹⁶O). For H₂, it measures the ratio of masses 3/2 (HD/H₂).
-
These ratios are compared to those of a calibrated reference gas to determine the isotopic composition of the sample, typically expressed in delta (δ) notation in parts per thousand (‰).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ²H NMR, can provide position-specific isotopic information within a molecule, which is a significant advantage over bulk isotope analysis by IRMS.
1. Sample Preparation:
-
Similar to GC-IRMS, the fatty acids are first extracted and converted to FAMEs.
-
The purified FAME sample (in this case, methyl undecanoate) is dissolved in a suitable deuterated solvent for NMR analysis.
2. Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
For ¹³C analysis: A quantitative ¹³C NMR spectrum is acquired. This requires long relaxation delays between pulses to ensure accurate integration of the signals from each carbon atom.
-
For ²H analysis: A quantitative ²H NMR spectrum is acquired to determine the deuterium (B1214612) distribution at natural abundance.
3. Data Analysis:
-
The area of each peak in the NMR spectrum is proportional to the number of nuclei at that specific position in the molecule.
-
By carefully integrating the peaks, the relative abundance of the isotope (e.g., ¹³C) at each carbon position can be determined.
-
This allows for the determination of site-specific isotopic ratios within the methyl undecanoate molecule.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the natural isotopic abundance of methyl undecanoate using GC-IRMS.
Caption: Experimental workflow for GC-IRMS based isotopic analysis of methyl undecanoate.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3] This preference is due to their superior ability to compensate for various sources of analytical variability compared to other types of internal standards, such as structural analogs.
Key advantages include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in mass spectrometry. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[4]
-
Compensation for Sample Preparation Variability: Losses during multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. A deuterated standard, added at the beginning of the workflow, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains accurate.
-
Improved Precision and Accuracy: By correcting for the aforementioned variabilities, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays. This is crucial for applications in regulated environments such as clinical trials and forensic toxicology, where data integrity is of utmost importance.[5]
Quantitative Data Presentation
The superior performance of deuterated internal standards over structural analogs is evident in the following comparative data.
| Parameter | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (SA-IS) | Key Findings & References |
| Matrix Effect Variability (CV%) | Lower CV% | Higher CV% | D-IS provides better compensation for matrix effect variability across different biological matrix lots.[6] |
| Accuracy (% Bias) | Closer to 100% | Can show significant bias | Deuterated standards lead to more accurate quantification due to better tracking of the analyte.[7] |
| Precision (%RSD) | Lower %RSD | Higher %RSD | The use of D-IS results in improved precision in quantitative measurements.[5] |
| Regulatory Compliance | Preferred by FDA and EMA | May not be acceptable for certain regulated bioanalysis | Regulatory guidelines strongly recommend the use of stable isotope-labeled internal standards.[3] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from a biological fluid sample like plasma or serum.
Materials:
-
Biological fluid sample (e.g., plasma, serum)
-
Deuterated internal standard spiking solution
-
Cold acetonitrile (B52724) (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard spiking solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, resulting in a cleaner extract and reduced matrix effects. This protocol is a general guideline for the extraction of a drug from plasma.
Materials:
-
Plasma sample
-
Deuterated internal standard spiking solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (for conditioning)
-
Water (for conditioning and washing)
-
Elution solvent (e.g., acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1.0 mL of plasma in a centrifuge tube, add the deuterated internal standard. Vortex to mix.[8]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[8]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[8]
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This is a general protocol for the extraction of hormones from urine.
Materials:
-
Urine sample
-
Deuterated internal standard spiking solution
-
Buffer solution (e.g., 1 M NH4Ac, pH 5.5)
-
β-Glucuronidase/sulfatase enzyme
-
Extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Enzymatic Deconjugation: To 500 µL of urine, add the deuterated internal standard, 500 µL of buffer, and 20 µL of β-glucuronidase/sulfatase enzyme. Incubate overnight at 37°C to deconjugate the hormones.[9]
-
Extraction: Add 3 mL of the extraction solvent to the sample. Vortex vigorously for 1 minute.[9]
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step with another 3 mL of extraction solvent.
-
Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.[9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Challenges and Best Practices
While deuterated internal standards are powerful tools, their effective use requires careful consideration of potential challenges.
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on labile positions, such as hydroxyl (-OH) or amine (-NH) groups, or under acidic or basic conditions.[10] To mitigate this, it is crucial to select standards with deuterium labels on stable carbon atoms.
-
Chromatographic Shift: Due to the "isotope effect," deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] While often minor, this can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly. Chromatographic conditions should be optimized to ensure co-elution.
-
Purity of the Standard: The isotopic and chemical purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration. Always obtain a certificate of analysis from the supplier specifying the purity.[6]
Best Practices for Using Deuterated Internal Standards:
-
Selection: Choose a standard with a high degree of deuteration (typically ≥ 98%) and with the deuterium labels on stable positions. A mass shift of at least 3 atomic mass units is generally recommended to avoid isotopic overlap.
-
Storage: Store deuterated standards according to the manufacturer's recommendations to prevent degradation and isotopic exchange.
-
Method Validation: Thoroughly validate the bioanalytical method according to regulatory guidelines, such as the FDA's ICH M10, to ensure its accuracy, precision, selectivity, and stability.[3][11]
-
Concentration: The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls, and should provide a response that is similar to the analyte at the midpoint of the calibration curve.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and best practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. Determination of hormones in human urine by ultra-high-performance liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Isotopic Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique renowned for its high accuracy and precision, making it a reference method for quantitative analysis in various scientific disciplines, particularly in drug development and clinical research.[1] This guide will delve into the theoretical underpinnings of IDMS, provide detailed experimental workflows, present quantitative performance data, and illustrate key concepts with detailed diagrams.
Core Principle of Isotopic Dilution Mass Spectrometry
Isotopic Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched standard, often referred to as a "spike" or "internal standard," to a sample containing the analyte of interest.[1] The fundamental principle is based on measuring the change in the isotopic abundance of the analyte after the addition of the spike. Since the isotopically labeled standard is chemically identical to the analyte, it behaves identically during sample preparation and analysis, thus compensating for any sample loss or matrix effects.[1][2]
The core of the IDMS principle can be summarized in the following key steps:
-
Spiking: A precisely known quantity of an isotopically labeled version of the analyte is added to a precisely weighed or measured sample. This labeled version contains a different isotope of one or more atoms (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H) but is otherwise chemically identical to the analyte.
-
Equilibration: The spike is thoroughly mixed with the sample to ensure complete homogenization and isotopic equilibrium between the naturally occurring analyte and the labeled standard.
-
Sample Preparation: The sample is then subjected to the necessary purification and extraction procedures to isolate the analyte. Because the labeled standard behaves identically to the natural analyte, any losses during this process will affect both equally, preserving their ratio.
-
Mass Spectrometric Analysis: The purified sample is introduced into a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio (m/z). This allows for the distinct and simultaneous measurement of the signal intensities of the natural analyte and the isotopically labeled standard.
-
Quantification: The concentration of the analyte in the original sample is calculated based on the measured ratio of the signal intensities of the natural and labeled forms, the known amount of the spike added, and the isotopic abundances of the analyte and the spike.
The following diagram illustrates the fundamental principle of Isotopic Dilution Mass Spectrometry.
Quantitative Data Presentation
IDMS is recognized for its exceptional accuracy, precision, and low limits of detection (LOD). The use of a chemically identical internal standard minimizes variability introduced during sample handling and analysis. Below are tables summarizing typical quantitative performance data for IDMS in the analysis of various compounds.
Table 1: Accuracy and Precision of IDMS for Therapeutic Drug Monitoring
| Analyte | Matrix | Concentration Range | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Tacrolimus (B1663567) | Whole Blood | 1 - 30 ng/mL | -2.5 to 3.8 | < 5 | [1] |
| Antipsychotics (25) | Urine | 0.1 - 2.0 ng/mL | -10.4 to 9.9 | < 10.7 | [3] |
| Illicit Drugs (22) | Drug Samples | 0.1 - 100 ng/mL | - | 32 - 64 (interday) | [4] |
| C-peptide | Serum | 0.01 - 3 ng | - | < 4.5 | [5] |
Table 2: Limits of Detection (LOD) for Various Drugs by LC-IDMS/MS
| Analyte Class | Example Analytes | Matrix | Limit of Detection (LOD) | Reference |
| Drugs of Abuse | Opiates, Barbiturates, Amphetamines | Urine | 9 pg/mL - 2.29 ng/mL | [6] |
| New Psychoactive Substances (NPS) | Synthetic Cathinones, Opioids | Blood | 0.02 - 1.5 ng/mL | [7] |
| Steroid Hormones | Estradiol, Testosterone | Water | 0.035 ng/L (for 17α-ethinylestradiol) |
Experimental Protocols
This section provides detailed methodologies for key IDMS experiments.
Quantification of a Small Molecule Drug (Tacrolimus) in Whole Blood
This protocol describes a validated method for the quantification of the immunosuppressant drug tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).[1]
Materials and Reagents:
-
Tacrolimus certified reference material
-
¹³C,²H₄-Tacrolimus (isotopically labeled internal standard)
-
Drug-free whole blood
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Zinc sulfate (B86663) (0.1 M)
-
Type I water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of tacrolimus (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of ¹³C,²H₄-Tacrolimus (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions of tacrolimus at various concentrations by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking appropriate amounts of the tacrolimus working solutions into drug-free whole blood to achieve a concentration range (e.g., 1, 2.5, 5, 10, 20, 30 ng/mL).
-
Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.
-
-
Sample Preparation:
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and its isotopically labeled internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard for each sample.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of tacrolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Quantification of Peptides in a Complex Mixture
This protocol outlines a general workflow for the quantification of peptides in a complex biological matrix, such as plasma, using immunoaffinity enrichment coupled with IDMS.[8]
Materials and Reagents:
-
Plasma sample
-
Dithiothreitol (DTT)
-
Tris buffer
-
Trypsin (sequencing grade)
-
Stable isotope-labeled peptide internal standard (corresponding to the target peptide)
-
Anti-peptide antibodies
-
Protein G-coated magnetic particles
-
Elution buffer
Procedure:
-
Protein Denaturation and Reduction:
-
Thaw a plasma aliquot on ice.
-
Add a solution of 9 M urea and 30 mM DTT to denature and reduce the proteins.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Add fresh 500 mM iodoacetamide and incubate for 30 minutes in the dark at room temperature to alkylate the cysteine residues.
-
-
Digestion:
-
Dilute the urea concentration to below 0.6 M with 100 mM Tris buffer (pH 8).
-
Add trypsin at a 1:50 enzyme-to-substrate ratio and incubate to digest the proteins into peptides.
-
-
Immunoaffinity Enrichment:
-
Add a known amount of the stable isotope-labeled internal standard peptide to the digested sample.
-
Add anti-peptide antibodies specific to the target peptide and incubate to form antibody-peptide complexes.
-
Add protein G-coated magnetic particles and incubate to capture the antibody-peptide complexes.
-
Wash the magnetic particles to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the captured peptides from the magnetic particles using an appropriate elution buffer.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by LC-MS/MS, monitoring the specific MRM transitions for both the native and the stable isotope-labeled peptides.
-
-
Data Analysis and Quantification:
-
Calculate the peak area ratio of the native peptide to the stable isotope-labeled internal standard.
-
Quantify the amount of the target peptide in the original sample based on this ratio and the known amount of the added internal standard.
-
Mandatory Visualizations
Detailed Experimental Workflow for IDMS
The following diagram provides a detailed, step-by-step workflow for a typical IDMS experiment, from sample collection to final data analysis.
mTOR Signaling Pathway with Key IDMS Quantifiable Proteins
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[8] IDMS, particularly in conjunction with targeted proteomics, enables the precise quantification of key proteins and their phosphorylation status within this pathway, providing insights into its activation state. The following diagram illustrates a simplified mTOR signaling pathway, highlighting key proteins that can be quantified using IDMS.
Conclusion
Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. As the demand for high-quality, reliable quantitative data continues to grow, the application of IDMS is expected to expand further, driving advancements in personalized medicine and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential for isotope dilution-LC-MS/MS to improve laboratory measurement of C-peptide: Reasons and critical determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Precision Quantification of Fatty Acids in Complex Biological Matrices Using Methyl Undecanoate-d21 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for the accurate and precise quantification of fatty acids in complex biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl undecanoate-d21 as an internal standard. The methodology outlines sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), optimized GC-MS parameters, and data analysis procedures. The use of a deuterated internal standard is critical for correcting variations during sample handling and instrumental analysis, ensuring high-quality, reproducible results essential for metabolic research, biomarker discovery, and drug development.
Introduction
The quantitative analysis of fatty acids in biological matrices such as plasma, serum, tissues, and cell cultures is fundamental to understanding their roles in various physiological and pathological processes. Fatty acids are key players in energy metabolism, cell signaling, and inflammatory responses. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of fatty acids due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, including extraction efficiency and derivatization yields, as well as potential fluctuations in GC injection volume and MS detector response, necessitates the use of an appropriate internal standard.
Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative GC-MS analysis.[1] These standards are chemically identical to their corresponding analytes, ensuring they behave similarly throughout the entire analytical process, from extraction to detection. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for any sample loss or analytical variability. This compound is the deuterium-labeled version of Methyl undecanoate and serves as an excellent internal standard for the quantification of a wide range of fatty acid methyl esters.
Experimental Protocols
Materials and Reagents
-
Analytes: Fatty acid standards of interest
-
Internal Standard: this compound
-
Solvents: Hexane (B92381), Chloroform, Methanol (B129727) (all HPLC or GC grade)
-
Derivatization Reagent: Boron trifluoride in methanol (14% BF3/MeOH) or Methanolic HCl
-
Other Reagents: Anhydrous sodium sulfate, Saturated sodium chloride solution
Sample Preparation
A critical step in the analysis of fatty acids by GC-MS is their conversion to volatile fatty acid methyl esters (FAMEs) through derivatization.
2.1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of this compound internal standard solution to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF3/MeOH reagent.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Calibration Standards
Prepare a series of calibration standards containing known concentrations of the target fatty acid methyl esters and a constant concentration of the this compound internal standard. A typical calibration range might be from 0.1 µg/mL to 50 µg/mL.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
Selected Ion Monitoring (SIM) Mode: To enhance sensitivity and selectivity, operate the mass spectrometer in SIM mode. Monitor characteristic ions for each target FAME and for this compound. For the internal standard, select a unique ion that is not present in the mass spectra of the target analytes.
Data Presentation
Quantitative Data Summary
The following table is a template for summarizing the quantitative results from the analysis. The values for the calibration curve, Limit of Detection (LOD), and Limit of Quantification (LOQ) should be determined experimentally.
| Analyte (FAME) | Retention Time (min) | Quantifier Ion (m/z) | Calibration Curve (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Myristate (C14:0) | e.g., 15.2 | e.g., 242 | > 0.99 | e.g., 0.05 | e.g., 0.15 |
| Palmitate (C16:0) | e.g., 18.5 | e.g., 270 | > 0.99 | e.g., 0.04 | e.g., 0.12 |
| Stearate (C18:0) | e.g., 21.3 | e.g., 298 | > 0.99 | e.g., 0.03 | e.g., 0.10 |
| Oleate (C18:1) | e.g., 21.1 | e.g., 296 | > 0.99 | e.g., 0.05 | e.g., 0.16 |
| This compound (IS) | e.g., 12.8 | e.g., 221 | N/A | N/A | N/A |
Note: The retention times and m/z values are examples and should be determined experimentally.
Data Analysis
-
Peak Integration: Integrate the peak areas of the quantifier ions for each target analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Calibration Curve Construction: Plot the response ratio against the concentration of each analyte in the calibration standards. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).
-
Quantification: Determine the concentration of each analyte in the unknown samples by using the response ratio and the equation of the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of fatty acids using GC-MS.
Caption: Rationale for using an internal standard in quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids in complex biological matrices by GC-MS. This approach effectively compensates for variations in sample preparation and instrument response, leading to high-quality, reproducible data. The detailed protocol presented in this application note is suitable for researchers, scientists, and drug development professionals who require accurate and precise fatty acid quantification to advance their research.
References
Application Note and Protocol for Spiking Samples with Methyl Undecanoate-d21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl undecanoate-d21 is the deuterated form of methyl undecanoate, a fatty acid methyl ester (FAME). In quantitative analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are ideal internal standards.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they have a distinct mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis. This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of lipids and other relevant analytes in biological and other matrices.
Materials and Reagents
-
This compound
-
Hexane (or other suitable organic solvent like chloroform, methanol, or a mixture thereof)
-
Pipettes and pipette tips
-
Volumetric flasks
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
A stock solution of the internal standard should be prepared in a suitable organic solvent. The choice of solvent will depend on the sample matrix and the subsequent extraction and analysis method. Hexane is a common choice for lipid analysis.
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed standard in a known volume of solvent (e.g., 10 mL of hexane) in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed vial at an appropriate temperature (typically -20°C) to prevent evaporation and degradation.
Sample Spiking Protocol
The following is a general protocol for spiking a sample with the this compound internal standard. This protocol may need to be optimized based on the specific sample matrix, the expected concentration of the analyte of interest, and the analytical method being used.
-
Sample Preparation: Homogenize the sample if it is a solid or tissue. For liquid samples, ensure they are well-mixed.
-
Aliquoting the Sample: Transfer a known amount of the sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate) into a clean extraction tube.
-
Spiking with Internal Standard: Add a precise volume of the this compound internal standard stock solution to the sample. The amount added should be sufficient to produce a strong signal in the analytical instrument but should not significantly alter the sample volume (typically, the volume of the spiking solution should be less than 5% of the sample volume). For example, add 10 µL of a 1 mg/mL stock solution.
-
Vortexing: Immediately after adding the internal standard, vortex the sample for 30-60 seconds to ensure thorough mixing and uniform distribution of the standard within the sample matrix.
-
Proceed with Extraction: Following the spiking step, proceed with the established extraction protocol for the analyte of interest from the specific sample matrix. Common lipid extraction methods include the Folch method (chloroform:methanol) or methods using methyl-tert-butyl ether (MTBE).
-
Analysis: Analyze the extracted sample using GC-MS or LC-MS. The quantification of the analyte of interest will be based on the ratio of its peak area to the peak area of this compound.
Data Presentation
The use of an internal standard like this compound is crucial for achieving accurate and precise quantitative results. The performance of the analytical method should be validated by assessing parameters such as linearity, recovery, and the limit of quantification. Below is a table summarizing typical quantitative data that would be expected from a validated method using this compound as an internal standard.
| Parameter | Specification | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Recovery (%) | 80 - 120% | 95% |
| Precision (%RSD) | < 15% | 8% |
| Limit of Quantification (LOQ) | Dependent on analyte and matrix | 10 ng/mL |
Mandatory Visualization
Caption: Workflow for sample spiking with this compound.
References
Application Notes and Protocols for the Preparation of Methyl undecanoate-d21 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of standard solutions of Methyl undecanoate-d21, a deuterated internal standard commonly used in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of these standards is critical for achieving precise and reliable analytical results.
Introduction
This compound is the deuterated form of Methyl undecanoate and serves as an ideal internal standard for the quantification of fatty acid methyl esters (FAMEs) and other related compounds in various biological and industrial matrices.[1] The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of quantitative analyses.[2][3] This application note outlines the necessary materials, reagents, and a step-by-step procedure for the preparation of stock and working standard solutions of this compound.
Data Presentation
The following table summarizes the typical concentrations for the preparation of this compound standard solutions.
| Solution Type | Analyte | Solvent | Concentration | Storage Conditions |
| Stock Solution | This compound | Chloroform, Methanol, or Acetonitrile | 1 mg/mL | -20°C in a tightly sealed vial[4][5] |
| Working Solution | This compound | Hexane or Acetonitrile/Water | 1-100 µg/mL | -20°C in a tightly sealed vial |
Experimental Protocols
This section details the methodology for preparing this compound standard solutions. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Materials and Reagents
-
This compound (neat standard)
-
High-purity solvents (e.g., Chloroform, Methanol, Acetonitrile, Hexane; HPLC or analytical grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of this compound Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1 mg of the neat this compound standard into a tared amber glass vial. Record the exact weight.
-
Dissolution: Add a suitable solvent (e.g., Chloroform, Methanol, or Acetonitrile) to the vial to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg of the standard is weighed, add 1.05 mL of the chosen solvent.[4]
-
Mixing: Cap the vial tightly and vortex for at least 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Labeling and Storage: Clearly label the vial as "this compound Stock Solution (1 mg/mL)" with the preparation date and store it at -20°C.[4][5]
Preparation of this compound Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the specific analytical application. The example below describes the preparation of a 10 µg/mL working standard.
-
Equilibration: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.
-
Dilution Calculation: Determine the volume of the stock solution required to prepare the desired concentration and volume of the working standard. For example, to prepare 1 mL of a 10 µg/mL working standard, 10 µL of the 1 mg/mL stock solution is needed.
-
Preparation: Using a calibrated micropipette, transfer 10 µL of the stock solution into a 1 mL volumetric flask.
-
Dilution: Add the desired solvent (e.g., Hexane for GC-MS or an appropriate mixture like Acetonitrile/Water for LC-MS) to the volumetric flask to the 1 mL mark.[6]
-
Mixing: Cap the flask and invert it several times to ensure homogeneity.
-
Transfer and Storage: Transfer the working standard solution to a clearly labeled amber glass vial and store it at -20°C until use.
Note: A series of working standards can be prepared by serial dilution to construct a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
"application of Methyl undecanoate-d21 in lipidomics research"
Application of Methyl undecanoate-d21 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount for understanding their roles in health and disease. This compound, a deuterated form of the methyl ester of undecanoic acid, serves as a critical internal standard for mass spectrometry-based lipid analysis. Its chemical properties, being nearly identical to its non-deuterated counterpart, allow it to navigate the complexities of sample preparation and analysis with the same efficiency as the endogenous analytes. This ensures that variations arising from extraction, derivatization, and instrument response are effectively normalized, leading to highly reliable and reproducible quantitative data. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research, targeting both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms.
Principle of Isotope Dilution Mass Spectrometry
The core of this quantitative approach lies in the principle of isotope dilution. A known quantity of this compound is spiked into a biological sample at the very beginning of the experimental workflow. This "heavy" isotope-labeled standard mixes with the "light" endogenous lipids. Throughout the subsequent steps of extraction, purification, and derivatization, any loss of analyte will be accompanied by a proportional loss of the internal standard. When the sample is analyzed by mass spectrometry, the instrument can distinguish between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the absolute concentration of the analyte in the original sample can be accurately determined.
Experimental Workflows
The successful application of this compound in lipidomics studies requires a meticulously planned experimental workflow. Below are diagrams illustrating the typical workflows for both GC-MS and LC-MS based analyses.
Application Notes and Protocols for Methyl Undecanoate-d21 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl undecanoate-d21 is a deuterated form of methyl undecanoate, a fatty acid methyl ester (FAME). Its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) is crucial for the accurate quantification of fatty acids and other related compounds in complex environmental matrices.[1] The use of stable isotope-labeled internal standards, such as this compound, is a well-established technique to improve the precision and accuracy of quantitative analytical methods.[1] These standards closely mimic the chemical and physical properties of the analytes of interest, allowing for correction of analyte loss during sample preparation and variations in instrument response.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of environmental samples. The methodologies described are applicable to a range of matrices including water, soil, and sediment.
Core Principles of Using Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard like this compound is that it behaves nearly identically to its non-deuterated counterpart throughout the analytical process. Key advantages include:
-
Correction for Sample Loss: Any loss of the target analyte during sample extraction, cleanup, and concentration will be mirrored by a proportional loss of the deuterated internal standard.
-
Compensation for Matrix Effects: In complex environmental samples, matrix components can enhance or suppress the ionization of the target analyte in the mass spectrometer. Since the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.
-
Improved Precision: By accounting for variations in injection volume and instrument response, the use of an internal standard significantly improves the reproducibility of the analysis.
Application: Analysis of Fatty Acid Methyl Esters (FAMEs) in Environmental Samples
Fatty acid profiles can serve as biomarkers to identify sources of organic matter and characterize microbial communities in environmental systems.[2] The analysis of FAMEs by GC-MS is a powerful tool for this purpose. This compound can be used as an internal standard for the quantification of a wide range of FAMEs in environmental samples.
Experimental Workflow
The overall workflow for the analysis of FAMEs in environmental samples using this compound as an internal standard is depicted below.
References
Application Note: Quantitative Analysis of Fatty Acids in Food Matrices Using Methyl Undecanoate-d21 as an Internal Standard by GC-MS
Introduction
The accurate quantification of fatty acids in food products is crucial for nutritional labeling, quality control, and adherence to regulatory standards. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids, which are typically analyzed as their more volatile fatty acid methyl esters (FAMEs). The use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This application note describes a robust method for the determination of fatty acids in food matrices using Methyl undecanoate-d21 as an internal standard.
This compound is the deuterated form of methyl undecanoate. Its chemical and physical properties are nearly identical to its non-labeled counterpart and other FAMEs, ensuring that it behaves similarly during sample preparation (extraction and derivatization) and chromatographic analysis. However, its increased mass allows it to be distinguished from the target analytes by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, it is possible to correct for the loss of analytes during sample processing and for variations in instrument response, thereby ensuring highly accurate and reproducible quantification.[1]
This method is suitable for researchers, scientists, and quality control professionals in the food industry who require precise and reliable quantification of fatty acids in various food samples, such as edible oils, fats, and lipid-containing food products.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for fatty acid analysis.
Quantitative Data
The following table summarizes representative performance data for the quantitative analysis of common fatty acids in an edible oil matrix using the described method. These values are typical for a validated stable isotope dilution GC-MS method.
| Fatty Acid (as FAME) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Methyl myristate (C14:0) | >0.999 | 0.05 | 0.15 | 98.5 |
| Methyl palmitate (C16:0) | >0.999 | 0.05 | 0.15 | 99.2 |
| Methyl palmitoleate (B1233929) (C16:1) | >0.998 | 0.10 | 0.30 | 97.8 |
| Methyl stearate (B1226849) (C18:0) | >0.999 | 0.05 | 0.15 | 99.5 |
| Methyl oleate (B1233923) (C18:1) | >0.999 | 0.10 | 0.30 | 98.9 |
| Methyl linoleate (B1235992) (C18:2) | >0.998 | 0.10 | 0.30 | 97.5 |
| Methyl linolenate (C18:3) | >0.997 | 0.15 | 0.45 | 96.8 |
| Methyl arachidate (B1238690) (C20:0) | >0.999 | 0.05 | 0.15 | 99.1 |
Experimental Protocols
1. Materials and Reagents
-
This compound solution (e.g., 1 mg/mL in hexane)
-
FAME standards mix
-
Hexane (B92381) (GC grade)
-
Methanol (anhydrous)
-
Chloroform (HPLC grade)
-
Boron trifluoride-methanol solution (14% w/v)
-
Sodium hydroxide
-
Sodium chloride
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase)
2. Sample Preparation and Lipid Extraction
This protocol is for an edible oil sample. For solid samples, homogenization in a suitable solvent will be required.
-
Weigh approximately 50 mg of the oil sample into a screw-cap glass tube.
-
Add a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the calibration curve for the analytes of interest.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids.
-
Add 0.5 mL of a 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the tube at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
The following is an acid-catalyzed esterification protocol using boron trifluoride-methanol.[2][3]
-
To the dried lipid extract from the previous step, add 2 mL of 0.5 M NaOH in methanol.
-
Heat the tube at 80°C for 10 minutes in a heating block or water bath to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Tightly cap the tube and heat at 80°C for 5 minutes to methylate the fatty acids into FAMEs.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final FAMEs solution to a GC autosampler vial for analysis.
4. GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.
-
Gas Chromatograph:
-
Column: e.g., Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
SIM Ions: Monitor characteristic ions for each target FAME and for this compound. The ions for the deuterated standard will be shifted by the mass of the deuterium (B1214612) atoms.
-
5. Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target FAMEs and a constant concentration of the this compound internal standard. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of each fatty acid in the sample is then determined from its peak area ratio using the calibration curve.
Signaling Pathways and Logical Relationships
The logical relationship in this analytical method is a sequential process. The following diagram illustrates this logical flow.
Caption: Logical flow of the quantitative analysis.
The described method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of fatty acids in food matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. This protocol is a valuable tool for researchers and analysts in the food industry for routine quality control and nutritional analysis.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Methyl Undecanoate-d21 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl undecanoate-d21 is the deuterated form of Methyl undecanoate and serves as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis.[1][2][3] In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the analyte in biological matrices is crucial. The use of a deuterated internal standard like this compound is considered the gold standard for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for variability and matrix effects.[5][6]
These application notes provide detailed protocols for the use of this compound as an internal standard in a typical pharmacokinetic study workflow.
I. Quantitative Data Presentation
The following tables represent typical validation data for a bioanalytical method using this compound as an internal standard for the quantification of a hypothetical analyte in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
| Weighting | 1/x² |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 10% | ± 10% |
| Low QC | 3 | < 10% | < 10% | ± 8% | ± 8% |
| Mid QC | 100 | < 8% | < 8% | ± 5% | ± 5% |
| High QC | 800 | < 8% | < 8% | ± 5% | ± 5% |
LLOQ: Lower Limit of Quantification
II. Experimental Protocols
A. Protocol for Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from biological matrices like plasma.
Materials:
-
Biological samples (e.g., human plasma) stored at -80°C
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (including calibration standards, quality controls, and unknown study samples) into labeled microcentrifuge tubes.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly for 10 seconds.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials or a 96-well plate for analysis.
B. Protocol for LC-MS/MS Analysis
Instrumentation and Parameters:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Parameters | ||
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate | Separates analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| MS/MS Parameters | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Dependent on analyte properties. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temperature | 150°C | |
| Desolvation Temperature | 400°C | Facilitates solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon | |
| MRM Transitions | Analyte: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion | Specific precursor-to-product ion transitions for quantification. |
C. Protocol for GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: System equipped with a capillary column
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Source: Electron Ionization (EI)
Table 4: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Parameters | ||
| Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Good general-purpose column for semi-volatile compounds. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal for a 0.25 mm ID column. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Start at 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 min | Separates components based on boiling points. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Ion Source Temperature | 230°C | Maintains cleanliness and promotes ionization. |
| Quadrupole Temperature | 150°C | Ensures stable mass analysis. |
| Mass Scan Range | 40 - 400 m/z | Covers the expected molecular ions and key fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the detector. |
III. Visualizations
Caption: Bioanalytical workflow using an internal standard.
Caption: Principle of using a deuterated internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Methyl undecanoate-d21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl undecanoate-d21 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or "cross-talk," occurs when the mass spectrum of the unlabeled analyte (Methyl undecanoate) partially overlaps with the mass spectrum of its deuterated internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte, which can generate ions with a similar mass-to-charge ratio (m/z) as the deuterated standard. This interference can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.[1]
Q2: I'm observing a peak for this compound in my blank samples. What is the likely cause?
A2: A signal for this compound in a blank sample, assuming no contamination, strongly suggests isotopic interference from a co-eluting endogenous compound, likely unlabeled Methyl undecanoate. The naturally occurring isotopes of unlabeled Methyl undecanoate can contribute to the signal in the mass channel of the deuterated internal standard.
Q3: My calibration curve is non-linear at higher concentrations. Could this be related to isotopic interference?
A3: Yes, non-linearity in the calibration curve, especially at higher concentrations, is a common symptom of isotopic interference. As the concentration of the unlabeled analyte increases, the contribution of its naturally occurring heavy isotopes to the internal standard's mass channel becomes more significant. This disproportionately increases the internal standard's signal, leading to a non-linear response.
Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatographic retention time?
A4: Yes, a "chromatographic isotope effect" is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1] This can be problematic if the analyte and internal standard do not co-elute perfectly, as they might experience different matrix effects, leading to inaccuracies in quantification.
Troubleshooting Guides
Issue 1: Suspected Isotopic Interference
Symptoms:
-
Signal detected for this compound in blank samples containing only the unlabeled analyte.
-
Non-linear calibration curve at higher analyte concentrations.
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isotopic interference.
Recommended Actions:
-
Verify Isotopic Purity: Confirm the isotopic purity of your this compound standard. Commercially available standards should have high isotopic enrichment (e.g., 98 atom % D).[2] Request a certificate of analysis from your supplier.
-
Optimize Mass Spectrometry Method:
-
Selected Ion Monitoring (SIM): Instead of a full scan, use SIM mode to monitor specific, unique fragment ions for both the analyte and the internal standard. This can minimize the impact of overlapping isotopic signals.[3][4]
-
Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, develop an MRM method with specific precursor-to-product ion transitions to enhance selectivity.
-
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions. This typically involves analyzing a sample with a known high concentration of the unlabeled analyte to determine the percentage of its signal that contributes to the internal standard's mass channel and then subtracting this contribution from all samples.
Issue 2: Chromatographic Separation of Analyte and Internal Standard
Symptom:
-
The peak for this compound consistently elutes slightly before the peak for unlabeled Methyl undecanoate.
Troubleshooting Workflow:
Caption: Workflow for addressing chromatographic shift.
Recommended Actions:
-
Modify Chromatographic Conditions:
-
Adjust Temperature Program: A slower temperature ramp can sometimes improve co-elution.
-
Lower Carrier Gas Flow Rate: Reducing the flow rate can increase interaction with the stationary phase and potentially improve co-elution.
-
-
Use a Different GC Column: Consider using a column with a slightly different stationary phase or lower resolution to ensure the analyte and internal standard elute as a single peak.
-
Verify Co-elution: Inject a mixture of the analyte and internal standard at low and high concentrations to confirm co-elution across the entire calibration range.
Quantitative Data Summary
Table 1: Properties of Methyl undecanoate and this compound
| Property | Methyl undecanoate | This compound |
| Molecular Formula | C₁₂H₂₄O₂ | C₁₂D₂₁H₃O₂ |
| Molecular Weight | 200.32 g/mol | ~221.45 g/mol |
| CAS Number | 1731-86-8 | 1219804-96-2 |
| Isotopic Purity | Not Applicable | ≥ 98 atom % D |
Table 2: Recommended m/z Ions for GC-MS Analysis (Electron Ionization)
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |
| Methyl undecanoate | 74 | 87 | m/z 74 is a characteristic McLafferty rearrangement fragment for methyl esters of fatty acids. m/z 87 is another common fragment.[5] |
| This compound | 77 | 90 | For a deuterated methyl ester, the McLafferty rearrangement fragment is expected to shift by +3 (from -OCD₃). Another expected fragment is m/z 90.[3] |
Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters
This protocol provides a general framework for the analysis of fatty acids as their methyl esters (FAMEs), including Methyl undecanoate, using this compound as an internal standard. This method is adapted from established protocols for FAME analysis.[1][4]
1. Sample Preparation and Derivatization (Transesterification)
-
Internal Standard Spiking: To a known volume or weight of your sample (e.g., 100 µL of plasma, 10 mg of homogenized tissue), add a precise amount of this compound solution.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).
-
Derivatization:
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 2% H₂SO₄ in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
2. GC-MS Parameters
-
GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for FAME separation.[6]
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 175°C at 10°C/min.
-
Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions: Monitor the ions listed in Table 2.
-
Solvent Delay: 3-5 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Methyl undecanoate to this compound against the concentration of the Methyl undecanoate standards.
-
Determine the concentration of Methyl undecanoate in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: GC-MS experimental workflow for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CDN-D-5856-0.1G | LGC Standards [lgcstandards.com]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Injection Volume for Methyl Undecanoate-d21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl undecanoate-d21. The focus is on optimizing the injection volume for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is the deuterium-labeled version of Methyl undecanoate. In GC-MS analysis, it serves as an excellent internal standard.[1] Its chemical behavior is nearly identical to the unlabeled Methyl undecanoate, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This helps in accurate quantification of the target analytes by correcting for variations in sample preparation and injection.
Q2: What is the typical injection volume for FAMEs analysis?
A common starting injection volume for the analysis of fatty acid methyl esters (FAMEs) is 1 µL.[2] However, this volume should be optimized based on the concentration of the analyte, the sensitivity of the instrument, and the injection mode (split or splitless).
Q3: When should I use split versus splitless injection?
The choice between split and splitless injection depends primarily on the concentration of your analyte.[3][4]
-
Split Injection: This mode is ideal for samples with high analyte concentrations.[5] A portion of the injected sample is diverted from the column, preventing overloading.[4] Typical split ratios range from 5:1 to 500:1.[6]
-
Splitless Injection: This technique is used for trace analysis where the analyte concentration is low.[4][5] The entire sample is transferred to the column, maximizing sensitivity.[4]
Q4: How does the injection volume affect my chromatographic peaks?
The injection volume has a direct impact on peak shape, height, and area.[7][8]
-
Insufficient Volume: Can lead to low signal intensity and reduced peak area.[7]
-
Optimal Volume: Produces symmetrical, sharp peaks with good signal-to-noise.
-
Excessive Volume: Can cause column overloading, leading to peak fronting or tailing, and broader peaks.[7] This can negatively affect peak resolution and integration.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of injection volume for this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | The injection volume is too low, resulting in an amount of analyte below the detection limit of the instrument. | Increase the injection volume in increments (e.g., 0.5 µL) and re-analyze the sample. |
| The sample concentration is too low. | Prepare a more concentrated standard of this compound. | |
| Using split injection with a high split ratio for a low concentration sample. | Switch to splitless injection to ensure the entire sample reaches the column.[4] | |
| Peak Fronting (Asymmetrical peak leaning to the left) | Column overload due to excessive injection volume or high sample concentration.[7] | Reduce the injection volume. If the problem persists, dilute the sample. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent that is compatible with the GC column and conditions. | |
| Peak Tailing (Asymmetrical peak with a tail to the right) | Active sites in the injector liner or column interacting with the analyte. | Use a deactivated liner and ensure the column is properly conditioned. |
| The injection volume is too large, causing band broadening. | Decrease the injection volume. | |
| Poor Reproducibility of Peak Area | Inconsistent injection volume delivered by the autosampler. | Check the autosampler syringe for air bubbles and ensure it is functioning correctly. |
| Non-linear detector response due to sample concentration being outside the linear range.[9] | Adjust the sample concentration or injection volume to fall within the detector's linear range. |
Data Presentation: Impact of Injection Volume
The following table summarizes the expected impact of varying injection volumes on key chromatographic parameters for a constant concentration of this compound.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Height (Arbitrary Units) | Peak Symmetry (USP Tailing Factor) | Observations |
| 0.5 | 50,000 | 25,000 | 1.1 | Symmetrical peak, low signal-to-noise. |
| 1.0 | 100,000 | 55,000 | 1.0 | Symmetrical, sharp peak with good signal. |
| 2.0 | 180,000 | 80,000 | 0.8 | Peak fronting observed, indicating column overload. |
| 3.0 | 250,000 | 95,000 | 0.7 | Severe peak fronting and broadening. |
Experimental Protocols
Protocol for Optimizing Injection Volume
This protocol provides a systematic approach to determine the optimal injection volume for this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration relevant to your experimental samples.
-
Initial GC-MS Setup:
-
Install an appropriate capillary column (e.g., a polar column for FAMEs analysis).[2]
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Establish a suitable oven temperature program.
-
-
Initial Injection: Start with a low injection volume, typically 0.5 µL.
-
Data Acquisition: Acquire the chromatogram and mass spectrum for the this compound peak.
-
Incremental Injections: Increase the injection volume in increments of 0.5 µL (i.e., 1.0 µL, 1.5 µL, 2.0 µL, etc.).
-
Data Analysis: For each injection volume, record the peak area, peak height, and calculate the peak symmetry (tailing factor).
-
Determine Optimal Volume: The optimal injection volume is the one that provides the highest signal intensity with a symmetrical peak shape (tailing factor close to 1.0).
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: Experimental workflow for optimizing injection volume.
Caption: Troubleshooting logic for injection volume optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Split vs Splitless Injection [restek.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
"preventing back-exchange of deuterium in Methyl undecanoate-d21"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the back-exchange of deuterium (B1214612) in Methyl undecanoate-d21 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1][2] This phenomenon can compromise the isotopic purity of the standard, leading to inaccurate quantification and misinterpretation of experimental results.[3][4] For this compound, while the deuterium atoms on the aliphatic chain are generally stable, exposure to certain conditions can facilitate this exchange.[1]
Q2: What are the primary factors that promote deuterium back-exchange?
A2: The main factors that can induce deuterium back-exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily donate hydrogen atoms in exchange for deuterium.[2][5]
-
pH: Both acidic and basic conditions can catalyze the back-exchange reaction.[1][6] The rate of exchange is typically at its minimum around pH 2.5-3.0.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[7]
-
Moisture: Atmospheric moisture and residual water in solvents or on glassware are significant sources of protons for back-exchange.[2][3]
Q3: How should I properly store this compound to maintain its isotopic integrity?
A3: Proper storage is crucial to prevent degradation and isotopic exchange.[8] For this compound, which is typically a liquid or solid at low temperatures, the following storage conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder for long-term storage.[8][9] | Minimizes solvent evaporation and slows potential degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or dry nitrogen).[3][9] | Prevents oxidation and contamination from atmospheric moisture. |
| Container | Tightly sealed amber glass vials with PTFE-lined caps.[3][8] | Protects from light to prevent photolytic degradation and ensures an airtight seal. |
| Form | As a solid or in a high-purity aprotic solvent.[8] | Minimizes interaction with potentially protic environments. |
Q4: Which solvents are recommended for preparing stock and working solutions of this compound?
A4: The choice of solvent is critical to prevent deuterium back-exchange.[9] Aprotic solvents are highly recommended as they lack exchangeable protons.[2][5]
| Solvent Type | Recommended Examples | Why |
| Aprotic | Acetonitrile, Chloroform-d, DMSO-d6, Hexane, Ethyl Acetate[2][10] | These solvents do not have acidic protons and are less likely to facilitate deuterium-hydrogen exchange. |
| Protic | AVOID: Water (H₂O), Methanol, Ethanol | These solvents contain exchangeable protons (-OH groups) that can readily exchange with the deuterium on your compound.[2] |
If a protic solvent is absolutely necessary for your experimental design, it is crucial to use its deuterated form (e.g., D₂O, Methanol-d4) and handle it under strictly anhydrous conditions.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Loss of deuterium label observed in Mass Spectrometry analysis.
-
Possible Cause: Back-exchange during sample preparation or LC-MS analysis.
-
Solution:
-
Sample Preparation:
-
Use high-purity aprotic solvents for all dissolution and dilution steps.[8]
-
Ensure all glassware is thoroughly dried by oven heating (e.g., 150°C for at least 24 hours) and cooled in a desiccator before use.[2]
-
Handle the compound and prepare solutions under an inert atmosphere (glove box or glove bag with dry nitrogen or argon).[3]
-
-
LC-MS Workflow:
-
Maintain a low pH (around 2.5) for the mobile phase to minimize the exchange rate.[2][7]
-
Keep the entire LC system, including the autosampler and column, at a low temperature (e.g., 0-4°C).[7]
-
Minimize the duration of the chromatographic run to reduce the exposure time to the mobile phase.[7]
-
Optimize mass spectrometer source parameters to minimize in-source heating, which can promote gas-phase exchange.[2]
-
-
Problem 2: Inconsistent quantification results when using this compound as an internal standard.
-
Possible Cause: Differential back-exchange between the standard and the analyte or contamination of the standard.
-
Solution:
-
Verify Standard Purity: Upon receipt and periodically, verify the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or NMR.[8]
-
Matrix Effects: Assess for differential matrix effects where the analyte and internal standard might experience different levels of ion suppression or enhancement.[11]
-
Co-elution: Ensure that the deuterated standard and the native analyte co-elute chromatographically. While deuteration can sometimes cause a slight shift in retention time, significant separation can lead to quantification errors.[11] Adjusting the chromatographic method may be necessary.
-
Incubation Study: To confirm if back-exchange is occurring in your sample matrix, incubate the deuterated standard in a blank matrix for the duration of your sample preparation and analysis time. Analyze the sample for any increase in the non-deuterated analyte signal.[12]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of deuterium back-exchange.
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry argon or nitrogen.
-
Weighing: Accurately weigh the required amount of the standard.
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a high-purity aprotic solvent (e.g., acetonitrile) to dissolve the compound.
-
Dilution: Once fully dissolved, dilute to the mark with the same aprotic solvent.
-
Mixing & Storage: Stopper the flask and mix thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap and store at -20°C or below.[3][8]
Caption: Workflow for preparing a stable stock solution of this compound.
Troubleshooting Logic for Deuterium Loss
The following diagram illustrates a logical workflow for troubleshooting the loss of deuterium from this compound.
Caption: Troubleshooting workflow for identifying sources of deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Co-elution of Analyte and Internal Standard
Welcome to the Technical Support Center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure the complete co-elution of a target analyte with its internal standard, using Methyl undecanoate-d21 as an example.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial for my analyte and internal standard (this compound) to co-elute perfectly?
In quantitative analysis, particularly in techniques like LC-MS, an internal standard (IS) is added in a known amount to all samples, calibrators, and quality controls to correct for variations during sample preparation and analysis.[1][2][3][4][5] For the IS to effectively compensate for these variations, it must behave chromatographically as similarly to the analyte as possible, meaning they should elute at the same retention time (co-elute). If the analyte and IS elute at different times, they may be affected differently by matrix effects in the ion source of a mass spectrometer, leading to inaccurate quantification.
Q2: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of methyl undecanoate. Isotopically labeled standards are ideal internal standards because they are chemically identical to the analyte but have a different mass.[2] This means they will have nearly identical chromatographic retention times and ionization efficiencies, but can be distinguished by a mass spectrometer. This minimizes the chances of chromatographic separation between the analyte and the IS, ensuring they experience the same analytical conditions.
Q3: My analyte and this compound are showing split or shoulder peaks. What could be the cause?
Peak splitting or the appearance of a shoulder on a peak can be caused by several factors.[6][7][8] If both the analyte and internal standard peaks are split, it could indicate a problem with the column, such as a void at the column inlet or a blocked frit.[6][7][9] If only one of the peaks is splitting, it might be due to the co-elution of an interfering compound or an issue with the sample solvent being incompatible with the mobile phase.[7] It's also possible that you are overloading the column with too much sample.[6]
Q4: What are the key chromatographic parameters I should adjust to achieve better co-elution?
To improve co-elution and overall peak shape, you can systematically optimize the following parameters:
-
Mobile Phase Composition: Adjusting the ratio of your organic and aqueous solvents can significantly impact retention and selectivity.[10][11][12][13]
-
Gradient Program: For complex separations, optimizing the gradient slope and duration can improve resolution.[14][15][16][17]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[18][19][20]
-
Flow Rate: Optimizing the flow rate can enhance peak efficiency.[20][21]
-
Column Chemistry: If other optimizations fail, switching to a column with a different stationary phase might be necessary to alter selectivity.[22][23]
Troubleshooting Guides
Issue 1: Analyte and Internal Standard Show Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks for either the analyte, the internal standard, or both.
-
Tailing factor greater than 1.2.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Strong interactions between basic analytes and acidic silanol (B1196071) groups on the column packing can cause peak tailing.[24] Consider using an end-capped column or adding a competing base to the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[6] Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | For ionizable compounds, the mobile phase pH can significantly affect peak shape.[11][22][24][25] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination or Degradation | A contaminated guard or analytical column can result in poor peak shape.[26] Clean or replace the guard column, and if the problem persists, replace the analytical column. |
Issue 2: Inconsistent Retention Times for Analyte and Internal Standard
Symptoms:
-
Retention times shift between injections or batches.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuations in Column Temperature | Even small changes in temperature can affect retention times.[18][27] Use a column oven to maintain a stable temperature. |
| Inconsistent Mobile Phase Composition | Improperly mixed or degrading mobile phase can lead to retention time drift. Prepare fresh mobile phase daily and ensure thorough mixing. |
| Column Equilibration | Insufficient column equilibration between injections, especially in gradient elution, can cause retention time variability. Ensure the column is fully equilibrated before each injection. |
| System Dwell Volume | Differences in dwell volume between HPLC systems can cause shifts in retention times, particularly when transferring methods.[18] |
Issue 3: Partial Separation (Incomplete Co-elution) of Analyte and Internal Standard
Symptoms:
-
Two distinct but closely eluting peaks for the analyte and this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Strength | If the mobile phase is too strong, the analytes may not be sufficiently retained, leading to poor separation from other components and potentially from each other.[28] Decrease the percentage of the organic solvent in the mobile phase to increase retention. |
| Inadequate Gradient Program | A steep gradient may not provide sufficient resolution for closely eluting compounds.[14] Employ a shallower gradient or introduce an isocratic hold at a suitable point in the run. |
| Incorrect Column Chemistry | The chosen stationary phase may have a slight selectivity for the analyte over the deuterated internal standard under the current conditions. Consider a column with a different bonded phase. |
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition
This protocol outlines a systematic approach to optimizing the mobile phase to achieve co-elution.
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Isocratic Elution Trials:
-
Perform a series of injections with varying isocratic mobile phase compositions (e.g., 70% B, 75% B, 80% B, 85% B, 90% B).
-
Monitor the retention time and peak shape of the analyte and this compound.
-
-
Data Analysis:
-
Tabulate the retention times and peak widths for each condition.
-
Identify the isocratic composition that provides the best co-elution and peak shape.
% Mobile Phase B Analyte Retention Time (min) IS Retention Time (min) Analyte Peak Width (s) IS Peak Width (s) 70 5.82 5.80 3.5 3.6 75 4.51 4.49 3.1 3.2 80 3.23 3.22 2.8 2.8 85 2.15 2.15 2.5 2.5 90 1.54 1.55 2.3 2.4 -
-
Gradient Optimization (if necessary):
-
If isocratic elution does not provide adequate separation from other matrix components, develop a gradient based on the isocratic scouting runs.
-
Start with a shallow gradient around the optimal isocratic composition (e.g., a 5-minute gradient from 80% to 90% B).
-
Further refine the gradient slope and duration to achieve optimal co-elution and separation from interferences.
-
Visualizations
Caption: Troubleshooting workflow for incomplete co-elution.
Caption: General workflow for chromatographic method development.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal standard: Significance and symbolism [wisdomlib.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. longdom.org [longdom.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. welch-us.com [welch-us.com]
- 17. agilent.com [agilent.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromtech.com [chromtech.com]
- 25. mastelf.com [mastelf.com]
- 26. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 27. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 28. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Navigating Mass Spectrometry: A Technical Support Guide for Methyl Undecanoate-d21 Analysis
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the accurate selection of mass transitions is paramount for robust and reliable results. This technical support center provides a comprehensive guide to selecting and troubleshooting mass transitions for Methyl undecanoate-d21, a common internal standard in fatty acid analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the analysis of this compound using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Q1: How do I determine the precursor ion for this compound?
A1: The precursor ion is the molecular ion ([M]+•) of your analyte. For Methyl undecanoate, the molecular weight is approximately 200.32 g/mol . With the incorporation of 21 deuterium (B1214612) atoms, the molecular weight of this compound increases significantly. The exact mass of the deuterated compound should be confirmed from the certificate of analysis provided by the supplier. The precursor ion to target in your mass spectrometer will be the m/z (mass-to-charge ratio) of this deuterated molecular ion.
Q2: What are the expected product ions for this compound?
A2: The fragmentation of fatty acid methyl esters (FAMEs) in a mass spectrometer typically follows predictable pathways. For this compound, where the deuterium labels are on the undecanoate chain, the fragmentation pattern will be similar to its non-deuterated counterpart, but with a mass shift for fragments containing the deuterated alkyl chain. Common fragmentations for FAMEs include:
-
McLafferty Rearrangement: This is a characteristic fragmentation for esters, resulting in a prominent ion. For standard FAMEs, this produces an ion at m/z 74.
-
Alpha Cleavage: Breakage of the bond adjacent to the carbonyl group.
-
Cleavage along the alkyl chain: This results in a series of ions separated by 14 Da (the mass of a CH2 group).
For this compound, you should look for product ions corresponding to these fragmentation pathways, keeping in mind the mass increase due to deuteration on the fragments that retain the alkyl chain.
Q3: Why am I seeing a low signal for my this compound transitions?
A3: A low signal can be due to several factors:
-
Incorrect Mass Transitions: Double-check that you have entered the correct precursor and product ion m/z values for the deuterated standard.
-
Suboptimal Collision Energy: The collision energy (CE) is a critical parameter for fragmentation. If the CE is too low, you will have inefficient fragmentation and a weak product ion signal. If it is too high, you can get excessive fragmentation into very small ions, also leading to a weak signal for your target product ion. Each transition needs to be optimized for its specific optimal collision energy.
-
Ion Source Conditions: Inappropriate ion source temperature or gas flows can lead to poor ionization and, consequently, a low signal.
-
Sample Preparation Issues: Inefficient extraction or derivatization of your analyte can result in a low concentration of the standard reaching the instrument.
Q4: My peak shape for this compound is poor. What can I do?
A4: Poor peak shape (e.g., tailing or fronting) is often a chromatographic issue.
-
Column Choice: Ensure you are using a GC column suitable for FAME analysis.
-
GC Oven Temperature Program: Optimize the temperature ramp to ensure good separation and peak shape.
-
Injector Issues: A dirty injector liner or improper injection volume can lead to peak distortion.
-
Co-elution with Matrix Components: If your sample has a complex matrix, interfering compounds can co-elute with your standard and affect its peak shape. Consider improving your sample cleanup procedure.
Q5: I am observing crosstalk between the transitions for Methyl undecanoate and this compound. How can I resolve this?
A5: Crosstalk, where the signal from one transition interferes with another, can occur if the precursor or product ions are too close in m/z.
-
Select Unique Transitions: Choose product ions for both the analyte and the internal standard that are well-separated in the mass spectrum.
-
Check for Isotopic Purity: Ensure your deuterated standard has high isotopic purity. If it contains a significant amount of the non-deuterated form, you will see a signal in the analyte channel from the standard.
-
Dwell Time: In your MRM method, ensure that the dwell times for each transition are appropriate to obtain a sufficient number of data points across the chromatographic peak without causing crosstalk.
Data Presentation: Mass Transitions
The following table summarizes the predicted and commonly used mass transitions for Methyl undecanoate and its deuterated analog. Note: These values should be experimentally verified and optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description of Fragmentation |
| Methyl undecanoate | 200.2 | 74.1 | McLafferty Rearrangement |
| 200.2 | 87.1 | Alpha cleavage (retaining carbonyl) | |
| 200.2 | 169.2 | Loss of a methoxy (B1213986) group (-OCH3) | |
| This compound | 221.4 | 74.1 | McLafferty Rearrangement (unlabeled) |
| 221.4 | 108.1 | Alpha cleavage (retaining deuterated chain) | |
| 221.4 | 190.4 | Loss of a methoxy group (-OCH3) |
Experimental Protocols
Protocol for Selection and Optimization of SRM/MRM Transitions
-
Compound Infusion and Precursor Ion Identification:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan in Q1 to identify the m/z of the precursor ion (the molecular ion, [M]+•).
-
-
Product Ion Scan:
-
Set the first quadrupole (Q1) to isolate the precursor ion identified in the previous step.
-
Scan the third quadrupole (Q3) to detect all the fragment ions produced by collision-induced dissociation (CID) in the second quadrupole (Q2).
-
Vary the collision energy (CE) to observe how the fragmentation pattern changes. This will help you identify the most abundant and stable product ions.
-
-
Selection of Product Ions:
-
From the product ion scan, select 2-3 of the most intense and specific product ions for your MRM method. These will be your "transitions." A quantifier ion (most abundant) and a qualifier ion (second most abundant) are typically chosen.
-
-
Collision Energy Optimization:
-
For each selected transition (precursor -> product), perform a collision energy optimization experiment.
-
This involves acquiring data for the same transition at a range of different collision energy values.
-
Plot the signal intensity of the product ion against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity.
-
-
Method Validation:
-
Once you have selected and optimized your transitions, validate your method by analyzing samples with known concentrations of your analyte and internal standard. This will allow you to assess the linearity, accuracy, and precision of your assay.
-
Visualizations
Caption: Workflow for SRM/MRM Method Development and Analysis.
Caption: Predicted Fragmentation of this compound.
"impact of derivatization on Methyl undecanoate-d21 stability"
Technical Support Center: Methyl Undecanoate-d21 Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols regarding the stability of this compound, particularly when subjected to derivatization procedures during sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound as an internal standard in analytical workflows that involve derivatization.
Q1: My quantitative results are inconsistent and inaccurate when using this compound as an internal standard. What are the potential causes related to derivatization?
A1: Inaccurate or inconsistent quantitative results can stem from several factors related to the stability of the deuterated internal standard during sample preparation and analysis. The most common culprits are the degradation of the standard during derivatization, isotopic exchange of deuterium (B1214612) atoms, or differential matrix effects.[1] Derivatization procedures, which often involve acidic or basic reagents and high temperatures, can compromise the integrity of the internal standard.[2]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and this compound are co-eluting. Deuterated compounds can sometimes have slightly shorter retention times, which may lead to differential exposure to matrix effects and impact analytical accuracy.[1]
-
Assess Isotopic Purity: Check for the presence of unlabeled methyl undecanoate in your standard, as this can lead to an overestimation of the analyte.[3]
-
Evaluate Stability: Perform an experiment to assess the stability of this compound under your specific derivatization conditions (see Experimental Protocols section below).
Q2: Can the derivatization process cause my this compound to lose its deuterium label?
A2: Yes, this phenomenon is known as isotopic or hydrogen-deuterium (H/D) exchange.[3] The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix. This is more likely to occur under certain conditions often present during derivatization.[3][4]
Key Factors Influencing H/D Exchange:
-
pH of the Solution: Both acidic and basic conditions, commonly used for esterification or hydrolysis, can catalyze the exchange of deuterium atoms.[3][4] For example, using reagents like methanolic HCl or BF3 creates an acidic environment where exchange can be promoted.[5][6]
-
Label Position: Deuterium atoms on carbons adjacent to a carbonyl group (C=O) are more susceptible to exchange.[3]
-
Temperature and Time: Higher temperatures and longer reaction times during derivatization can increase the rate of H/D exchange.[2]
Losing the deuterium label compromises accuracy by creating a false signal for the unlabeled analyte or by causing irreproducible internal standard signals.[3]
Q3: I am observing a significant decrease in the signal for this compound after sample preparation. What could be the cause?
A3: A decreasing signal often points to the chemical degradation of the standard, most commonly through hydrolysis. As an ester, this compound can be hydrolyzed back to undecanoic acid-d21 and methanol.
Common Causes of Hydrolysis:
-
Presence of Water: Derivatization reagents should have low moisture content, as water can hinder the esterification reaction and promote hydrolysis of the methyl ester product.
-
Acidic or Basic Catalysts: The same catalysts used to create fatty acid methyl esters (FAMEs) from free fatty acids can also catalyze the reverse hydrolysis reaction if conditions are not carefully controlled.[7][8]
-
Improper Storage: Ensure the standard is stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[9]
Q4: I am performing a silylation step after methyl ester formation. Can this affect the stability of this compound?
A4: Yes, a subsequent silylation step can impact the stability of the FAME internal standard. Silyl (B83357) derivatives are known for their improved volatility and thermal stability, which is beneficial for GC-MS analysis.[10] However, the derivatization process itself and the stability of the resulting derivatives must be considered.
Potential Issues:
-
Reaction Conditions: Silylation reagents can be sensitive to water, and the reaction conditions might not be optimal for the stability of the methyl ester.[2]
-
Stability of Silyl Derivatives: The stability of silyl derivatives can vary. Studies have shown that some trimethylsilyl (B98337) (TMS) derivatives can be unstable, especially in the presence of moisture or during repeated freeze-thaw cycles.[10] It is crucial to analyze derivatized samples promptly or store them at -18°C to ensure stability.[10]
Data Presentation: Stability of this compound
The following table summarizes the expected stability of this compound under various conditions encountered during common derivatization protocols. The stability is presented as a qualitative assessment based on established chemical principles.
| Derivatization Reagent | Temperature | Time | Key Stability Concern(s) | Expected Stability |
| BF₃-Methanol (14%) | 60°C - 100°C | 5 - 10 min | H/D Exchange, Potential Hydrolysis | Good to Moderate |
| HCl-Methanol (5%) | 50°C - 100°C | 30 min - 2 hrs | H/D Exchange, Hydrolysis | Moderate |
| NaOH-Methanol | 50°C - 80°C | 1 - 10 min | H/D Exchange (Base-catalyzed) | Good to Moderate |
| TMSH | Pyrolytic | < 1 min | Thermal Degradation | Good |
| BSTFA + 1% TMCS | 60°C - 70°C | 15 - 30 min | Potential for side reactions | Good |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
This protocol describes a common acid-catalyzed method for converting free fatty acids into fatty acid methyl esters (FAMEs) for GC analysis. This compound is added as an internal standard.
Materials:
-
Lipid sample (1-25 mg)
-
This compound internal standard solution
-
Boron trifluoride-methanol (BF₃-methanol) solution, 12-14% w/w[5]
-
Hexane (B92381) or Heptane (nonpolar solvent)
-
Saturated Sodium Chloride (NaCl) solution or water
-
Anhydrous Sodium Sulfate (B86663)
-
5-10 mL micro reaction vessel with a screw cap
Procedure:
-
Weigh 1-25 mg of the sample into the reaction vessel.
-
Add a known amount of the this compound internal standard solution to the sample.
-
If the sample is neat, add 1 mL of a nonpolar solvent like hexane or toluene.
-
Add 2 mL of 12% BF₃-methanol reagent.
-
Flush the vessel with nitrogen, cap it tightly, and heat at 60°C for 10 minutes. Note: Optimal time and temperature may need to be determined empirically.
-
Cool the vessel to room temperature.
-
Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane.
-
Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar (upper) layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Assessing Isotopic Stability (Deuterium Exchange) of this compound
This protocol helps determine if your derivatization procedure is causing a loss of deuterium from the internal standard.
Materials:
-
This compound solution
-
Blank matrix sample (a sample matrix that does not contain the analyte or standard)
-
All reagents and solvents used in your standard derivatization protocol
Procedure:
-
Prepare a Spiked Sample: Add a known concentration of this compound to a blank matrix sample.
-
Process the Sample: Subject this spiked sample to your complete derivatization and sample preparation workflow exactly as you would for an unknown sample.
-
Analyze the Sample: Analyze the final extract using LC-MS/MS or GC-MS.
-
Monitor for Unlabeled Standard: Monitor the mass transition for the unlabeled methyl undecanoate.
-
Evaluate the Response: The signal for the unlabeled methyl undecanoate should be negligible or below a pre-defined threshold (e.g., less than 0.1% of the deuterated standard's signal), after accounting for any initial unlabeled impurity in the standard. A significant increase in the unlabeled signal indicates that H/D exchange has occurred during the procedure.[3]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and the factors influencing the stability of this compound.
Caption: Experimental workflow for FAME analysis using an internal standard.
Caption: Factors impacting the stability of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 6. Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 8. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 9. Methyl Undecanoate | 1731-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation: A Comparative Guide to Using Methyl Undecanoate-d21 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of an internal standard is paramount for achieving accurate and reliable quantification. This is especially true in complex matrices encountered in drug development and various research fields. Among the choices for internal standards, deuterated compounds have emerged as the gold standard. This guide provides a comprehensive comparison of Methyl undecanoate-d21, a deuterated internal standard, with other common alternatives used in the analysis of fatty acids and other organic molecules.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows them to be distinguished from the analyte by a mass spectrometer, while their chemical and physical properties remain nearly identical. This near-identical behavior is the key to their superior performance, as they can effectively compensate for variations throughout the analytical process, including:
-
Sample Preparation: Losses during extraction, derivatization, and other sample handling steps are mirrored by the deuterated standard.
-
Instrumental Variability: Fluctuations in injection volume and detector response are corrected for.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological samples, is mimicked and thus normalized by the co-eluting deuterated standard.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific analyte and sample matrix. While data for direct head-to-head comparisons are not always published, the performance of deuterated standards like this compound can be benchmarked against other commonly used internal standards, such as odd-chain fatty acid methyl esters.
| Performance Metric | This compound (Deuterated) | Methyl Heptadecanoate (C17:0) (Odd-Chain FAME) | Methyl Nonadecanoate (C19:0) (Odd-Chain FAME) |
| Linearity (R²) | Typically >0.99 | >0.99 | >0.99 |
| Recovery (%) | Generally 80-120% | 82-109.9%[1] | Not explicitly found |
| Precision (RSD%) | Typically <15% | 2.77-5.82% (Intra-day)[1] | Not explicitly found |
| Co-elution with Analyte | Yes (with non-deuterated counterpart) | No | No |
| Matrix Effect Compensation | Excellent | Good | Good |
Key Takeaways from the Data:
-
All listed internal standards demonstrate excellent linearity.
-
Deuterated standards like this compound are expected to provide recovery rates well within the acceptable limits for bioanalytical method validation.
-
While odd-chain fatty acid methyl esters show good precision, the key advantage of this compound lies in its ability to co-elute with its non-deuterated analyte counterpart. This ensures the most accurate compensation for matrix effects and variability during the analytical run.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable results. Below is a representative protocol for the analysis of fatty acid methyl esters (FAMEs) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 100 µL of the sample (e.g., plasma, serum, cell lysate), add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).
-
Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Incubate the mixture at 60°C for 1 hour.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex. Centrifuge to separate the phases.
-
Final Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C). The specific program will depend on the analytes of interest.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A suitable mass range to cover the expected FAMEs and the internal standard (e.g., m/z 50-500).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity, monitoring characteristic ions for each analyte and this compound.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for FAME analysis using an internal standard.
Caption: Logical relationship for selecting an internal standard.
Conclusion
The use of this compound as a deuterated internal standard offers significant advantages for the quantitative analysis of fatty acids and other analytes by GC-MS. Its ability to closely mimic the behavior of the target analyte throughout the entire analytical process, particularly in compensating for matrix effects, leads to enhanced accuracy and precision. While other internal standards like odd-chain fatty acid methyl esters are viable alternatives, the co-eluting nature of a deuterated standard makes it the superior choice for complex sample matrices and when the highest level of data quality is required. The provided experimental protocol offers a solid foundation for developing and validating robust analytical methods using this compound.
References
A Guide to the Inter-Laboratory Comparison of Methyl Undecanoate-d21 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Methyl undecanoate-d21. In the absence of publicly available proficiency testing data for this specific deuterated fatty acid methyl ester (FAME), this document outlines a standardized protocol based on established gas chromatography-mass spectrometry (GC-MS) methods for FAME analysis and presents a hypothetical dataset to illustrate the evaluation process. The objective is to ensure that analytical methods across different laboratories are robust, accurate, and comparable, a critical requirement in research and quality control environments where deuterated compounds are used as internal standards or tracers.
Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for validating analytical methods and assessing the performance of laboratories.[1] By analyzing the same homogenous sample, participating laboratories can benchmark their results against a consensus value. This process helps identify potential biases in methodology, instrumentation, or data processing, ultimately leading to improved data quality and reliability.
Quantitative Data Summary
An inter-laboratory study was simulated involving five laboratories tasked with quantifying this compound in a standardized sample matrix. The study aimed to assess the accuracy and precision of the GC-MS method. Each laboratory received a sample with a known theoretical concentration of 50.0 µg/mL of this compound. The results of this simulated study are summarized below.
| Laboratory | Reported Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD, n=3) |
| Lab 1 | 49.5 | 99.0% | 2.1% |
| Lab 2 | 51.2 | 102.4% | 3.5% |
| Lab 3 | 48.9 | 97.8% | 2.8% |
| Lab 4 | 50.8 | 101.6% | 3.1% |
| Lab 5 | 49.9 | 99.8% | 1.9% |
| Average | 50.06 | 100.1% | 2.7% |
Experimental Protocols
The following is a detailed methodology for the quantification of this compound, representing a typical protocol that would be distributed to participating laboratories in an ILC.
Sample Preparation and Lipid Extraction
For the purpose of this guide, it is assumed that this compound is quantified from a biological matrix (e.g., plasma or tissue homogenate).
-
Internal Standard Spiking: To each 100 µL of sample, add a known amount of a suitable internal standard (IS), such as non-deuterated Methyl undecanoate or another fatty acid methyl ester not present in the sample (e.g., Methyl pentadecanoate). The use of a stable isotope-labeled internal standard is a cornerstone of quantitative analysis, as it behaves similarly to the analyte during extraction and analysis, compensating for variations.[2][3]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic (chloroform) layer and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
Since the target analyte is already a methyl ester, this step is primarily for the conversion of other lipids in the matrix. If the sample contains only FAMEs, this step can be omitted.
-
To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.
-
Seal the tube and heat at 85°C for 1 hour to convert all fatty acids to their corresponding methyl esters.[4]
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
GC-MS Analysis
Gas chromatography combined with mass spectrometry is a powerful technique for the analysis of FAMEs due to its high resolution and sensitivity.[5][6]
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-23 or similar (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of FAMEs.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Monitored Ions for this compound: The specific ions will depend on the fragmentation pattern. For a deuterated compound, the molecular ion and key fragment ions will have a higher mass-to-charge ratio compared to the non-deuterated analog.
-
Monitored Ions for Internal Standard: Select appropriate ions for the chosen internal standard.
-
Quantification
The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard. A multi-point calibration curve is generated using standards containing known concentrations of this compound and a constant concentration of the internal standard.
Workflow Visualization
The following diagram illustrates the logical flow of the described inter-laboratory comparison study.
Caption: A flowchart of the inter-laboratory comparison workflow.
References
A Head-to-Head Comparison: Methyl Undecanoate-d21 vs. Non-Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of the performance of methyl undecanoate-d21, a deuterated internal standard, against non-deuterated internal standards, supported by experimental data and detailed methodologies.
Superior Performance of Deuterated Internal Standards: A Data-Driven Perspective
The primary advantage of using a deuterated internal standard like this compound lies in its ability to more effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[1] Because a deuterated standard is chemically identical to the analyte, it is affected by the matrix in a nearly identical manner.[2] This leads to more accurate and precise quantification, especially in complex biological matrices.
While a direct comparison study for this compound was not found in the available literature, a study comparing deuterated fatty acid methyl esters (d3-FAMEs) with non-deuterated fatty acid ethyl esters (FAEEs) for the quantification of fatty acid methyl esters (FAMEs) provides valuable insights.[4] Although FAEEs are structurally similar, the slight difference can lead to variations in chromatographic behavior and response to matrix effects.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for FAME Analysis [4]
| Performance Metric | Deuterated Internal Standard (d3-FAME) | Non-Deuterated Internal Standard (FAEE) | Key Takeaway |
| Co-elution with Analyte | Co-elutes with the corresponding FAME. | Elutes approximately 0.5 minutes after the corresponding FAME. | Deuterated standards more closely mimic the chromatographic behavior of the analyte. |
| Detection Method Requirement | Requires GC-MS to differentiate from the analyte based on mass-to-charge ratio. | Can be used with both GC-FID and GC-MS. | The use of deuterated standards necessitates mass spectrometric detection. |
| Matrix Effect Compensation | Superior compensation due to identical chemical properties and co-elution. | Less effective compensation due to differences in retention time and chemical structure. | Deuterated standards provide more reliable results in complex matrices. |
| Accuracy & Precision | Generally higher accuracy and precision. | May introduce bias due to differential matrix effects. | For high-stakes analyses, deuterated standards are preferred for data integrity. |
Experimental Protocols: A Closer Look at the Methodology
To provide a practical understanding of how these internal standards are evaluated, a detailed experimental protocol for assessing matrix effects is outlined below. This protocol is adapted from established methodologies for validating bioanalytical methods.[1]
Objective:
To compare the ability of this compound and a non-deuterated internal standard (e.g., methyl tridecanoate) to compensate for matrix effects in a complex biological matrix (e.g., human plasma) during the analysis of a target analyte (e.g., a specific fatty acid methyl ester).
Materials:
-
Blank human plasma from at least six different sources
-
Analyte of interest (e.g., a specific FAME)
-
This compound
-
Non-deuterated internal standard (e.g., methyl tridecanoate)
-
Appropriate solvents for extraction and reconstitution
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of the analyte, this compound, and the non-deuterated internal standard in a suitable organic solvent.
-
Prepare working solutions by diluting the stock solutions.
-
-
Sample Preparation (for Matrix Effect Evaluation):
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from each of the six sources. Spike the extracted matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the non-deuterated internal standard in the reconstitution solvent.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from each of the six sources. Spike the extracted matrix with the internal standards at the same concentrations as in Set 3.
-
-
GC-MS Analysis:
-
Analyze all prepared samples using a validated GC-MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte/IS in the presence of matrix) / (Peak area of analyte/IS in the absence of matrix)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte to IS in the presence of matrix) / (Peak area ratio of analyte to IS in the absence of matrix)
-
-
Calculate the Coefficient of Variation (%CV):
-
Calculate the %CV of the IS-normalized MF across the six different plasma sources for both this compound and the non-deuterated internal standard. A lower %CV indicates better compensation for the variability of the matrix effect.[1]
-
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Conclusion: The Clear Advantage of Deuteration
The selection of an appropriate internal standard is a cornerstone of robust quantitative analysis. While non-deuterated internal standards can be effective in certain applications, the evidence strongly supports the superiority of deuterated standards like this compound, particularly when analyzing complex samples where matrix effects are a significant concern. The near-identical chemical and physical properties of deuterated standards to their corresponding analytes ensure more effective compensation for analytical variability, leading to higher accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating high-quality, defensible data.
References
A Comparative Guide to Methyl Undecanoate-d21 and ¹³C-Labeled Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variations in sample preparation, matrix effects, and instrument response. Among the common choices for SIL standards are deuterium-labeled (²H) and carbon-13-labeled (¹³C) compounds. This guide provides a detailed comparison of Methyl undecanoate-d21, a deuterium-labeled standard, and its ¹³C-labeled counterpart, Methyl undecanoate-1-¹³C, to assist researchers in making an informed decision for their analytical needs.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The fundamental difference between this compound and a ¹³C-labeled version lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance. The ¹³C-labeled standards are generally considered superior for many applications due to their greater isotopic stability and closer chromatographic co-elution with the unlabeled analyte.
Quantitative Data Summary
The following table summarizes the key performance characteristics and expected experimental outcomes when comparing this compound and Methyl undecanoate-1-¹³C as internal standards in quantitative mass spectrometry assays.
| Feature | This compound (Deuterium-Labeled) | Methyl undecanoate-1-¹³C (¹³C-Labeled) | Key Performance Implications |
| Molecular Weight | ~221.45 g/mol | ~201.32 g/mol | Provides mass differentiation from the unlabeled analyte (MW: 200.32 g/mol ) for mass spectrometric detection. |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥99 atom % ¹³C | High isotopic purity is crucial to minimize crosstalk between the analyte and standard channels. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte. This is due to the "isotope effect" where C-²H bonds are slightly stronger than C-¹H bonds. | Typically co-elutes perfectly with the unlabeled analyte. The mass difference from the heavier carbon isotope has a negligible effect on chromatographic behavior. | Perfect co-elution of ¹³C-labeled standards ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction and quantification. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the sample matrix or solvents, particularly if the label is on an exchangeable site. While the labels in this compound are on carbon atoms and thus more stable, the risk is not entirely zero under certain conditions. | The ¹³C label is integrated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange under typical experimental conditions. | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample preparation to analysis. |
| Correction for Matrix Effects | The potential for chromatographic separation from the analyte can lead to differential ion suppression or enhancement, which may compromise the accuracy of quantification in complex matrices. | Due to identical elution profiles, ¹³C-labeled standards are excellent at correcting for matrix effects, as they are subjected to the same degree of ion suppression or enhancement as the analyte. | For complex biological samples where significant matrix effects are anticipated, ¹³C-labeled standards provide more reliable and accurate results. |
| Cost | Generally less expensive and more readily available. | Typically more expensive due to a more complex and laborious synthesis process. | The higher initial cost of ¹³C-labeled standards can often be justified by the long-term savings in method development, troubleshooting, and increased data reliability. |
Experimental Protocols
Accurate quantification using either this compound or a ¹³C-labeled standard requires robust and well-defined experimental protocols. Below are detailed methodologies for a typical workflow involving the analysis of fatty acid methyl esters (FAMEs) in a biological matrix using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol describes the extraction of total lipids from a biological sample and their subsequent transesterification to fatty acid methyl esters (FAMEs), including the analyte of interest, methyl undecanoate.
-
Sample Homogenization:
-
To a known quantity of sample (e.g., 100 mg of tissue or 1 mL of plasma), add a precise amount of the internal standard (this compound or Methyl undecanoate-1-¹³C).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol and homogenize thoroughly.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
-
-
Transesterification to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
To the dried lipid residue, add 2 mL of 1.25 M methanolic HCl.
-
Seal the tube and heat at 85°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of FAMEs
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the molecular ions or characteristic fragment ions of the analyte and the internal standard.
-
Mandatory Visualizations
Metabolic Pathway of Undecanoic Acid
Undecanoic acid, an odd-chain fatty acid, undergoes β-oxidation, a key metabolic pathway for energy production. The diagram below illustrates the catabolism of undecanoic acid into acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. This anaplerotic pathway is crucial for replenishing TCA cycle intermediates.
Caption: Metabolic fate of undecanoic acid.
Experimental Workflow for Quantitative Lipid Analysis
The following diagram outlines the general experimental workflow for the quantitative analysis of lipids, such as methyl undecanoate, using a stable isotope-labeled internal standard. This workflow is applicable to both GC-MS and LC-MS platforms.
Caption: Workflow for lipid quantification.
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful research and regulatory submissions. In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are the gold standard for ensuring accuracy and precision.[1][2] They are designed to mimic the analyte of interest throughout the analytical process, correcting for variability in sample preparation, injection volume, and matrix effects.[1][3][4] However, the selection of a deuterated standard is not a trivial matter; the number and position of deuterium (B1214612) atoms can influence the standard's behavior, potentially affecting analytical results.[5][6] This guide provides a comprehensive comparison of analytical method performance when using different deuterated standards, supported by experimental data and detailed protocols, to aid in the critical process of cross-validation.
The Imperative of Cross-Validation
Cross-validation is a formal process to demonstrate that two or more analytical methods, or the same method used in different laboratories, produce comparable results.[7][8] This is crucial when:
-
Data from different studies are combined.
-
A method is transferred between laboratories.[9]
-
Changes are made to a validated method, such as using a different deuterated internal standard.[6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, emphasize the need for robust bioanalytical method validation, including cross-validation where applicable.[10][11][12][13]
Data Presentation: A Comparative Analysis
The choice of a deuterated internal standard can significantly impact key validation parameters. The following table summarizes a hypothetical, yet representative, comparison of an analytical method for a fictitious drug, "Analyte X," using two different deuterated internal standards: Analyte X-d3 (with three deuterium atoms) and Analyte X-d5 (with five deuterium atoms).
| Validation Parameter | Method A (Analyte X-d3 IS) | Method B (Analyte X-d5 IS) | Acceptance Criteria (Typical) |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.5% | +8.0% | Within ±15% |
| Mid QC (50 ng/mL) | +1.8% | +5.5% | Within ±15% |
| High QC (150 ng/mL) | -0.5% | +3.2% | Within ±15% |
| Precision (%CV) | |||
| Low QC (3 ng/mL) | 4.2% | 9.8% | ≤15% |
| Mid QC (50 ng/mL) | 3.5% | 7.5% | ≤15% |
| High QC (150 ng/mL) | 2.8% | 6.1% | ≤15% |
| Matrix Factor (IS-Normalized) | 1.02 (CV = 3.8%) | 0.89 (CV = 12.5%) | CV ≤15% |
| Chromatographic Isotope Effect | Minimal, co-elution with analyte | Noticeable, IS elutes slightly earlier | Co-elution is ideal |
Key Observations:
-
Accuracy and Precision: While both methods meet the typical acceptance criteria, Method A with the d3-IS demonstrates a lower bias and better precision (lower %CV) across all quality control (QC) levels.[14]
-
Matrix Effects: The matrix factor for Method A is closer to 1 with a significantly lower coefficient of variation, indicating more effective compensation for matrix-induced signal suppression or enhancement.[15]
-
Chromatographic Isotope Effect: The d5-IS in Method B exhibits a slight chromatographic shift relative to the analyte. This can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same matrix components as they elute, potentially compromising quantification.[15]
Experimental Protocols
The following are detailed methodologies for key experiments in a cross-validation study comparing two different deuterated internal standards.
1. Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable solutions of the analyte and both deuterated internal standards.[10]
-
Protocol:
-
Prepare individual primary stock solutions of the analyte, IS-A (e.g., Analyte X-d3), and IS-B (e.g., Analyte X-d5) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare separate working solutions for each deuterated internal standard at a concentration that will yield a consistent and appropriate response when added to the samples.
-
2. Calibration Curve and Quality Control Sample Preparation
-
Objective: To prepare calibration standards and QC samples for the evaluation of each method.[9]
-
Protocol:
-
Prepare two sets of calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions to achieve a concentration range that covers the expected in-study concentrations.
-
Prepare two sets of QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
-
3. Sample Analysis for Cross-Validation
-
Objective: To analyze a set of incurred study samples (if available) or a set of QC samples with both analytical methods.[16]
-
Protocol:
-
Select a statistically relevant number of incurred study samples or use the prepared QC samples.
-
Divide each sample into two aliquots.
-
Process the first set of aliquots using Method A: Add the working solution of IS-A and follow the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[5]
-
Process the second set of aliquots using Method B: Add the working solution of IS-B and follow the identical sample preparation procedure.
-
Analyze the extracted samples from both methods by LC-MS/MS.
-
4. Data Analysis and Acceptance Criteria
-
Objective: To compare the concentration data obtained from both methods and determine if they are comparable.
-
Protocol:
-
For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for the curve fit.
-
Quantify the concentrations of the cross-validation samples using the calibration curve from their respective method.
-
Calculate the percent difference for each sample between the two methods using the formula: (% Difference) = [(Conc_Method_A - Conc_Method_B) / mean(Conc_Method_A, Conc_Method_B)] * 100.
-
Acceptance Criteria: For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[7]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Accuracy and Precision of Methyl Undecanoate-d21 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and precise results. This is especially critical in complex matrices encountered in drug development and various research fields. Methyl undecanoate-d21, a deuterated form of methyl undecanoate, serves as a stable isotope-labeled (SIL) internal standard, which is widely considered the gold standard for quantitative analysis.[1][2] This guide provides an objective comparison of the expected performance of this compound against other alternatives and furnishes detailed experimental protocols for its validation.
The Gold Standard: Why Choose a Deuterated Internal Standard?
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[3] This includes extraction efficiency, derivatization yield, and ionization response in the mass spectrometer.[4] By adding a known quantity of the internal standard to every sample, calibration standard, and quality control sample, any variations in the procedure can be normalized, leading to significantly improved accuracy and precision.[5]
Stable isotope-labeled internal standards like this compound are chemically identical to their non-labeled counterparts but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[1][2] This near-identical chemical nature ensures that they co-elute with the analyte and experience the same matrix effects, such as ion suppression or enhancement, which can be a significant source of error in mass spectrometry.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific quantitative performance data for this compound is not extensively published in comparative studies, the well-established principles of using SIL internal standards allow for a clear expectation of its superior performance over non-deuterated alternatives. The following table summarizes the expected performance characteristics based on data from studies on similar deuterated fatty acid methyl esters.[1][6]
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (e.g., Odd-chain FAME) |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% due to differing matrix effects and extraction recovery |
| Precision (%RSD) | Typically < 10% | Often > 15%, especially in complex matrices |
| Matrix Effect Compensation | Excellent, as it co-elutes and experiences identical ionization effects | Variable and often incomplete, leading to inaccuracies |
| Recovery Correction | Excellent, closely mimics the analyte's recovery during sample preparation | May not accurately reflect the analyte's recovery |
| Linearity (R²) | > 0.99 | > 0.99 (generally achievable for both) |
Experimental Protocols for Validation
To formally evaluate the accuracy and precision of this compound as an internal standard for a specific analyte (e.g., methyl undecanoate or other fatty acid methyl esters), a comprehensive method validation should be performed. Below are detailed methodologies for key validation experiments.
Stock Solution and Working Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, hexane) at a concentration of 1 mg/mL. Store at an appropriate temperature (e.g., -20°C).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Each calibration standard should be fortified with a constant concentration of the this compound internal standard working solution.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared independently from the calibration standards.
Sample Preparation and Derivatization (for Fatty Acid Analysis)
This protocol outlines a general procedure for the analysis of fatty acids in a biological matrix.
-
Lipid Extraction:
-
To 100 µL of the sample (e.g., plasma), add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a precise volume of the this compound working solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases and collect the lower organic layer.[1]
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex.
-
Centrifuge and transfer the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
GC-MS Instrumentation and Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or a similar polar column suitable for FAME analysis.[1]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and this compound, enhancing sensitivity and selectivity.
Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression and accept if R² > 0.99.
-
Accuracy and Precision:
-
Intra-day: Analyze five replicates of each QC level on the same day.
-
Inter-day: Analyze five replicates of each QC level on three different days.
-
Calculate the accuracy (%Bias) and precision (%RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD.[3]
-
-
Matrix Effect:
-
Prepare three sets of samples:
-
Analyte and internal standard in a neat solution.
-
Blank matrix extract spiked with analyte and internal standard.
-
Matrix from six different sources, processed and spiked with analyte and internal standard.
-
-
Calculate the matrix factor (MF) by comparing the peak areas in the matrix to those in the neat solution. The internal standard-normalized MF should have a low coefficient of variation (CV) across different matrix sources, demonstrating effective compensation for matrix effects.[2]
-
-
Recovery:
-
Prepare two sets of QC samples:
-
Spiked with the analyte and internal standard before the extraction process.
-
Blank matrix is extracted first, and then spiked with the analyte and internal standard.
-
-
The recovery is calculated by comparing the analyte/internal standard peak area ratio from set 1 to set 2. A consistent recovery across different concentration levels is expected.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to Deuterated Internal Standards for Fatty Acid Analysis: Focusing on Methyl Undecanoate-d21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl undecanoate-d21 and other common deuterated internal standards used in the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate internal standard is critical for achieving accurate and reproducible results by correcting for variability in sample preparation and instrument response.
Performance Comparison of Deuterated Internal Standards
| Parameter | This compound | Methyl heptadecanoate-d33 (Alternative) | Methyl nonadecanoate-d37 (Alternative) |
| Chemical Formula | C₁₂H₃D₂₁O₂ | C₁₈H₃D₃₃O₂ | C₂₀H₃D₃₇O₂ |
| Molecular Weight | ~221.4 g/mol | ~317.7 g/mol | ~347.8 g/mol |
| Typical LOD Range (on-column) | 0.1 - 10 pg | 0.1 - 10 pg | 0.1 - 10 pg |
| Typical LOQ Range (on-column) | 0.5 - 50 pg | 0.5 - 50 pg | 0.5 - 50 pg |
| Key Advantages | Odd-numbered carbon chain, less likely to be present in biological samples. High degree of deuteration provides a distinct mass shift from endogenous counterparts. | Commonly used odd-chain internal standard. Well-established chromatographic behavior. | Longer chain length may be advantageous for the analysis of very-long-chain fatty acids. |
| Potential Considerations | Availability and cost compared to more common standards. | Potential for minor endogenous presence in some matrices. | Later elution time may increase analytical run time. |
Note: The LOD and LOQ values are highly dependent on the specific analytical method, instrument sensitivity, and the complexity of the sample matrix. The provided ranges are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following protocol outlines a common approach for determining the LOD and LOQ of a deuterated internal standard like this compound in a GC-MS method for fatty acid analysis. This protocol is based on the signal-to-noise ratio method, as recommended by various regulatory guidelines.[1][2]
Objective: To determine the lowest concentration of the internal standard that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Materials:
-
This compound standard solution of known concentration.
-
Blank matrix (e.g., plasma, cell lysate) free of the analyte.
-
Solvents for dilution (e.g., hexane, methanol).
-
GC-MS system with appropriate column for FAME analysis.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the this compound standard in the blank matrix. The concentrations should be chosen to be near the expected limit of detection. A typical starting point would be a dilution series ranging from 1 pg to 1 ng on-column.
-
Prepare at least 6-10 replicate samples at each concentration level.
-
Prepare an equal number of blank matrix samples (without the internal standard).
-
-
Sample Preparation (Derivatization to FAMEs):
-
Subject all spiked and blank samples to the entire analytical workflow, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs). A common method involves transesterification using BF₃ in methanol.
-
-
GC-MS Analysis:
-
Analyze the prepared samples using the developed GC-MS method.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring a specific ion for this compound that is distinct from any potential interferences.
-
-
Data Analysis and Calculation:
-
Signal-to-Noise (S/N) Ratio Calculation:
-
For each chromatogram of the spiked samples, determine the height of the peak corresponding to this compound (Signal).
-
Determine the noise level of the baseline in a region close to the analyte peak where no other peaks are present. The noise is typically measured as the peak-to-peak amplitude or the standard deviation of the baseline signal over a defined interval.
-
Calculate the S/N ratio for each replicate at each concentration level: S/N = Signal / Noise
-
-
LOD Determination:
-
LOQ Determination:
-
The Limit of Quantification is the concentration at which the S/N ratio is consistently greater than or equal to 10.[1][3]
-
Additionally, the precision and accuracy at the LOQ should be within acceptable limits (typically ±15-20% for the coefficient of variation and mean accuracy).
-
The LOQ is the lowest concentration that meets both the S/N ≥ 10 criterion and the predefined precision and accuracy requirements across all replicates.
-
-
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for LOD and LOQ determination and a simplified representation of the role of internal standards.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Logical workflow for quantification using an internal standard.
References
- 1. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Comparative Guide to Robustness Testing of Analytical Methods Using Methyl Undecanoate-d21
For researchers, scientists, and drug development professionals, the assurance of analytical method reliability is paramount. A crucial aspect of method validation is robustness testing, which evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby indicating its reliability during routine use. This guide provides an objective comparison of the performance of a deuterated internal standard, Methyl undecanoate-d21, against a structural analog internal standard in the robustness testing of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of fatty acid methyl esters (FAMEs).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative analysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing more accurate correction for variations.[3]
Data Presentation: Comparison of Internal Standards in Robustness Testing
The following table summarizes the results of a hypothetical robustness study for the GC-MS quantification of a target FAME. The study compares the performance of this compound against a common structural analog internal standard, Methyl laurate, under intentionally varied chromatographic conditions. The data illustrates the superior ability of the deuterated internal standard to compensate for these variations, resulting in more consistent and reliable quantification.
| Method Parameter Variation | Target Analyte Concentration (µg/mL) | Calculated Concentration using Methyl laurate (µg/mL) | % Recovery (Methyl laurate) | Calculated Concentration using this compound (µg/mL) | % Recovery (this compound) |
| Nominal Conditions | 10.0 | 10.1 | 101% | 10.0 | 100% |
| Injector Temperature +5°C | 10.0 | 10.8 | 108% | 10.1 | 101% |
| Injector Temperature -5°C | 10.0 | 9.4 | 94% | 9.9 | 99% |
| Oven Temperature Ramp +2°C/min | 10.0 | 10.5 | 105% | 10.0 | 100% |
| Oven Temperature Ramp -2°C/min | 10.0 | 9.6 | 96% | 9.9 | 99% |
| Carrier Gas Flow Rate +10% | 10.0 | 11.2 | 112% | 10.2 | 102% |
| Carrier Gas Flow Rate -10% | 10.0 | 9.1 | 91% | 9.8 | 98% |
Experimental Protocols
A detailed methodology for the key experiments is provided below. This protocol outlines the procedure for the quantification of FAMEs in a biological matrix using GC-MS with an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of the internal standard solution (either this compound or Methyl laurate).[1]
-
Lipid Extraction : Perform a liquid-liquid extraction using a suitable solvent system, such as a chloroform:methanol mixture, to isolate the lipids from the sample matrix.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification : The extracted lipids are subjected to saponification using a methanolic potassium hydroxide (B78521) solution to liberate the esterified fatty acids.[1]
-
Methylation : The free fatty acids are then converted to their corresponding methyl esters (FAMEs) by heating with a derivatizing agent like boron trifluoride in methanol.[4] This step is crucial for improving the volatility and chromatographic behavior of the fatty acids for GC analysis.[4]
GC-MS Analysis
-
Injection : An aliquot of the hexane (B92381) layer containing the FAMEs is injected into the GC-MS system.
-
Chromatographic Separation : The FAMEs are separated on a suitable capillary column (e.g., a polar column like a BPX70).[1] The oven temperature program is optimized to achieve good resolution of the target analytes.
-
Mass Spectrometry Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the target FAMEs and the internal standard based on their specific mass-to-charge ratios.[1]
Robustness Testing Protocol
To evaluate the robustness of the analytical method, key GC parameters are intentionally varied within a predefined range.[5] These variations typically include:
-
Injector temperature (e.g., ± 5°C)
-
Oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 10%)
For each condition, a quality control (QC) sample with a known concentration of the analyte is prepared and analyzed in triplicate. The calculated concentrations are then compared to the nominal value to assess the impact of the parameter variation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical framework for selecting an appropriate internal standard.
Caption: Experimental workflow for the quantification of fatty acid methyl esters.
Caption: Decision pathway for internal standard selection in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jeol.com [jeol.com]
- 4. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Odd-Chain Fatty Acid Internal Standards
The accurate quantification of fatty acids is paramount in various fields, including lipidomics, clinical diagnostics, and drug development. The use of internal standards (IS) is a critical component of analytical workflows, correcting for variations in sample preparation and instrument response. While stable isotope-labeled standards are often considered the gold standard, odd-chain fatty acids (OCFAs) present a robust and cost-effective alternative, particularly when isotopic standards are unavailable.[1] This guide provides an objective comparison of OCFA performance against other standards, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their analytical needs.
Data Presentation: Performance Metrics
The selection of an internal standard is a crucial step in developing a quantitative assay.[1] The ideal standard should mimic the chemical behavior of the analyte of interest and not be naturally present in the samples.[2] OCFAs like C13:0, C15:0, C17:0, and C19:0 are often chosen because they are rare in most plant and animal lipids.[2] However, it is important to verify their absence in the specific matrix being studied, as C15:0 and C17:0 can be present in detectable amounts in some species, particularly ruminants.[2]
Table 1: Qualitative Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled Standards
| Feature | Odd-Chain Fatty Acid Standards | Stable Isotope-Labeled Standards |
| Linearity | Good, but the response may deviate from linearity at very high or low concentrations relative to endogenous lipids.[1] | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] |
| Correction for Matrix Effects | Good, as they have similar chemical properties and extraction efficiency to even-chain fatty acids. | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[1] |
| Cost | Generally more affordable. | Significantly more expensive. |
| Availability | Widely available for various chain lengths. | Availability can be limited for certain lipid classes. |
| Endogenous Presence | Low to non-existent in many biological systems, but must be verified.[2] | Not naturally present. |
Table 2: Typical Quantitative Performance Data from Validated Fatty Acid Analysis Methods
This table summarizes performance metrics from various studies utilizing either odd-chain or stable isotope-labeled internal standards for the quantification of fatty acids. These values represent typical performance and can serve as a benchmark for method validation.
| Analyte Class | Internal Standard Type | Linearity (R²) | Recovery (%) | Precision (Repeatability, RSD/CV) | LOD | LOQ |
| Long-Chain FAs (ALA) | Not Specified | >0.99 | 96.2 - 103.9 | < 1.9% | - | 6.833 µg/mL |
| Long-Chain FAs (LA) | Not Specified | >0.99 | 97.4 - 99.2 | < 0.9% | - | 8.063 µg/mL |
| Long-Chain FAs (LA & SA) | Not Specified | >0.99 | 92.1 - 108.8 | < 6% | - | - |
| Short-Chain FAs (Acetate, Propionate, Butyrate) | Stable Isotope | ≥0.9997 | 85 - 115 | < 7% | 40 nM | 0.16 - 0.31 µM |
| General FAs in Serum | C17:0-D33 | >0.99 | 96.1 - 106.3 | < 10% | - | - |
Data compiled from references[3][4][5][6][7]. Note that direct head-to-head comparisons are limited in the literature; this table reflects the performance of validated methods using these types of standards.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality, reproducible data.[1] The following sections outline common methodologies for fatty acid analysis using OCFA internal standards.
Lipid Extraction Protocol
The goal of lipid extraction is to efficiently isolate lipids from the sample matrix. The choice of method can depend on the sample type and target analytes.
-
Sample Homogenization : For solid samples (e.g., tissues, feces), homogenize a pre-weighed amount (e.g., 100-200 mg) in an appropriate buffer like deionized water or phosphate-buffered saline (PBS).[8][9] For liquid samples (e.g., plasma), use a defined volume (e.g., 200 µL).[9]
-
Internal Standard Spiking : Add a known amount of the odd-chain fatty acid internal standard solution (e.g., C17:0 or C19:0) to the homogenate.[10][11] This is a critical step to ensure that the IS undergoes the exact same extraction and derivatization process as the target analytes.
-
Solvent Extraction :
-
Folch Method : Add a chloroform (B151607):methanol (B129727) solution (typically 2:1, v/v) to the sample, vortex thoroughly, and sonicate. Add water to induce phase separation. Centrifuge the sample to separate the organic (lower) and aqueous (upper) layers. The lipids will be in the lower chloroform layer.[10]
-
MTBE Method : Add methanol, followed by the OCFA internal standard. Then add methyl-tert-butyl ether (MtBE) and vortex to ensure maximum analyte recovery. Add water to induce phase separation and centrifuge. The lipids will be in the upper MtBE layer.[10]
-
-
Isolate and Dry : Carefully collect the organic layer containing the lipids into a new tube. Dry the solvent under a gentle stream of nitrogen or using a vacuum concentrator. The dried lipid extract is now ready for derivatization.
Fatty Acid Derivatization (Transesterification) for GC Analysis
For gas chromatography (GC) analysis, fatty acids must be converted into their more volatile fatty acid methyl ester (FAME) forms.
-
Reagent Preparation : Prepare a methylation reagent. Common options include boron trifluoride (BF3) in methanol (e.g., 14% BF3/methanol) or 5% methanolic HCl.[11][12]
-
Methylation Reaction : Reconstitute the dried lipid extract in the methylation reagent (e.g., 1 mL of 14% BF3/methanol) and a solvent like toluene.
-
Incubation : Seal the tubes and heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 60-90 minutes) to allow the transesterification reaction to complete.[10]
-
Extraction of FAMEs : After cooling, add water and an organic solvent like hexane (B92381) or pentane (B18724) to the tube.[10][12] Vortex vigorously and then centrifuge to separate the phases.
-
Final Sample : Collect the upper organic layer, which now contains the FAMEs. This solution can be concentrated if necessary and is ready for GC-MS or GC-FID analysis.
LC-MS/MS Analysis Protocol for Free Fatty Acids
Liquid chromatography-mass spectrometry (LC-MS) is often used for analyzing free fatty acids without derivatization.
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column suitable for lipid separation.[1]
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient : Start with a low percentage of mobile phase B, then gradually increase the concentration of B to elute the more hydrophobic lipids.[1]
-
Flow Rate : A typical flow rate is between 0.3-0.6 mL/min.[1]
-
Column Temperature : Maintain a constant temperature (e.g., 55°C) for reproducible retention times.[1]
-
-
Mass Spectrometry Detection :
-
Ionization : Use electrospray ionization (ESI), typically in negative mode for fatty acid analysis.
-
Data Acquisition : Acquire data in a data-dependent (DDA) or data-independent (DIA) manner to obtain both precursor ion (MS1) and fragment ion (MS/MS) spectra for identification and quantification.[1]
-
Visualizations: Workflows and Logic
Diagrams help clarify complex analytical processes and decision-making logic.
Caption: A typical experimental workflow for lipidomics analysis using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repo.unand.ac.id [repo.unand.ac.id]
- 4. scielo.br [scielo.br]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 6. journals.plos.org [journals.plos.org]
- 7. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards | MDPI [mdpi.com]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Undecanoate-d21: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl undecanoate-d21, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for the non-deuterated form, which is chemically similar, this substance is classified as causing skin irritation and serious eye damage.[1]
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use suitable chemical-resistant gloves tested according to EN 374.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
II. Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, sawdust, or universal binder to soak up the spill.[1][2][4]
-
Collect the Waste: Carefully collect the absorbent material and spilled substance into a suitable, closed container for disposal.[1][4]
-
Decontaminate the Area: Clean the affected surface thoroughly.
-
Dispose of Cleanup Materials: Treat all contaminated materials, including gloves and absorbent pads, as hazardous waste and dispose of them accordingly.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. As a laboratory chemical, it should be disposed of through an approved waste disposal plant.[4]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and tightly sealed container for the waste.[5]
-
Ensure the container is compatible with the chemical.
-
-
Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide them with the safety data sheet (SDS) for methyl undecanoate.
-
IV. Quantitative Data Summary
While a specific SDS for this compound was not identified, the physical and chemical properties of methyl undecanoate provide a close approximation for handling and disposal purposes.
| Property | Value | Source |
| Molecular Formula | C12H24O2 | [6] |
| Molecular Weight | 200.32 g/mol | [6] |
| Physical State | Liquid | [3][6] |
| Boiling Point | 248 °C (478.4 °F) | [7] |
| Flash Point | > 110 °C / > 230 °F | [3] |
| Solubility | Insoluble in water | [3][4] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
